Product packaging for N-(1-Adamantyl)phthalimide(Cat. No.:CAS No. 16808-41-6)

N-(1-Adamantyl)phthalimide

Cat. No.: B170270
CAS No.: 16808-41-6
M. Wt: 281.3 g/mol
InChI Key: NNPFLBWYAZEFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1-Adamantyl)phthalimide (CAS 16808-41-6) is a high-value chemical hybrid that integrates a rigid, lipophilic adamantane cage with a planar phthalimide pharmacophore, yielding a versatile scaffold for diverse research applications . Its molecular weight is 281.3 g/mol . In synthetic and physical organic chemistry, this compound serves as a classic model for studying solid-state and intramolecular photochemistry . Researchers utilize it to investigate structure-reactivity relationships, particularly in photoinduced hydrogen atom abstraction reactions, where geometric parameters in the crystal lattice dictate reactivity . In the biomedical field, this core structure is a precursor for novel bioactive molecules. It is a key intermediate in developing a new class of thalidomide-like drugs, such as N-adamantyl phthalimidine (NAP), which exhibit potent anti-inflammatory effects by mitigating markers like TNF-α and nitrite . Critically, these derivatives are designed not to bind to the protein cereblon, thereby potentially avoiding the teratogenic liabilities associated with traditional thalidomide analogs . This mechanism points to its significant research value in neuroprotection, showing promise in models of traumatic brain injury and neurodegeneration by reducing neuroinflammation and neuronal loss . Furthermore, specific derivatives like 4-amino-N-adamantylphthalimide have been applied as solvatochromic fluorescent dyes . Due to their amphiphilic nature and photostability, these dyes are useful tools in fluorescence microscopy for the selective visualization of intracellular structures, particularly lipid droplets and mitochondria . The compound is readily synthesized via the condensation of 1-aminoadamantane and phthalic anhydride . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2 B170270 N-(1-Adamantyl)phthalimide CAS No. 16808-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFLBWYAZEFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168473
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16808-41-6
Record name N-(1-Adamantyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(1-Adamantyl)phthalimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16808-41-6

This technical guide provides an in-depth overview of N-(1-Adamantyl)phthalimide, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed synthesis protocols, and explores its biological activities and potential therapeutic applications.

Core Properties and Data

This compound is a chemical compound that features a rigid adamantane cage structure linked to a planar phthalimide moiety.[1] This unique combination of a bulky, lipophilic group with a versatile pharmacophore contributes to its notable chemical and biological characteristics.[1]

PropertyValueReference
CAS Number 16808-41-6[1][2][3]
Molecular Formula C₁₈H₁₉NO₂[2]
Molecular Weight 281.3 g/mol [1][2]
IUPAC Name 2-(1-adamantyl)isoindole-1,3-dione[2][3]
Melting Point Not available
Boiling Point Not available
Solubility Limited solubility in organic solvents.[4]

Spectral Data:

Spectral DataObserved Peaks
¹H NMR (300 MHz, CDCl₃) δ 8.10 (s, 2H), 3.39 (s, 2H), 1.99 (s, 3H), 1.63–1.54 (m, 12H)
¹³C NMR (300 MHz, CDCl₃) δ 167.18, 131.79, 131.27, 128.40, 50.16, 40.79, 36.66, 35.58, 28.21
FTIR (ATR) ν 3089 (vw), 2909 (m), 2840 (w), 1764 (w), 1706 (s), 1355 (s), 1253 (w), 1137 (w), 1088 (m), 990 (m), 903 (w), 856 (m), 743 (s), 611 (m), 581 (s) cm⁻¹

Synthesis and Experimental Protocols

The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, commonly achieved through the condensation of phthalic anhydride with a primary amine.

General Synthesis of N-Substituted Phthalimides

A widely used method involves the reaction of phthalic anhydride with a primary amine in the presence of a suitable solvent and often with a catalyst. The reaction proceeds via a phthalamic acid intermediate, which then undergoes cyclization to form the phthalimide.

A general procedure is as follows:

  • Phthalic anhydride and a primary amine are combined in a suitable solvent, such as acetic acid.

  • The mixture is refluxed, often in the presence of a catalyst like montmorillonite-KSF, to drive the dehydration and cyclization.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted and purified, typically by recrystallization.

Synthesis of 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (A Related Compound)

A detailed protocol for a structurally similar compound provides insight into the synthesis of adamantyl-functionalized phthalimides:

Materials:

  • 4,5-Dibromo phthalic acid

  • 1-Adamantanemethyl ammonium salt

  • Acetic acid

Procedure:

  • 4,5-Dibromo phthalic acid (2.24 mmol) and 1-adamantanemethyl ammonium salt (2.24 mmol) are placed in a 100 mL round-bottom flask equipped with a stir bar.

  • 15.0 mL of acetic acid is added, and the mixture is refluxed at 120 °C for 16 hours.

  • The mixture is then allowed to cool to room temperature.

  • 10.0 mL of water is added to the reaction mixture, and the resulting precipitate is filtered.

  • The precipitate is washed with methanol (3 x 10 mL) in a centrifuge tube.

  • The final product is dried in vacuo to yield a gray solid.

This procedure can be adapted for the synthesis of this compound by using 1-aminoadamantane and phthalic anhydride as starting materials.

Biological Activity and Signaling Pathways

Research into adamantane-containing phthalimide derivatives has revealed promising biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects. A notable derivative, N-adamantyl phthalimidine (NAP), has been the subject of several studies.

NAP has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation in cellular and animal models.[5][6] It effectively reduces the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nitrite.[5][7] A key finding is that NAP exerts its anti-inflammatory effects without binding to cereblon, a protein associated with the teratogenic side effects of thalidomide and its analogs.[5][6] This suggests a safer therapeutic profile for this class of compounds.

The proposed mechanism of action for the anti-inflammatory effects of N-adamantyl phthalimidine involves the modulation of inflammatory signaling pathways triggered by stimuli like LPS.

anti_inflammatory_pathway LPS LPS Macrophage Macrophage/Microglia LPS->Macrophage activates Inflammatory_Signal Inflammatory Signaling Cascade Macrophage->Inflammatory_Signal initiates NAP N-Adamantyl Phthalimidine NAP->Inflammatory_Signal inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Inflammatory_Signal->Pro_inflammatory_Cytokines leads to production of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Proposed anti-inflammatory pathway of N-adamantyl phthalimidine.

Furthermore, adamantane derivatives have been investigated for their neuroprotective properties. One study on N-adamantyl-4-methylthiazol-2-amine demonstrated its ability to protect against amyloid-β-induced oxidative stress in the hippocampus.[8] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[8]

neuroprotective_workflow cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_response Cellular Response Amyloid_Beta Amyloid-β Oxidative_Stress Oxidative Stress Amyloid_Beta->Oxidative_Stress induces Nrf2_HO1 Nrf2/HO-1 Pathway Adamantane_Derivative N-Adamantyl-4-methylthiazol-2-amine Adamantane_Derivative->Nrf2_HO1 upregulates Redox_Balance Redox Balance Nrf2_HO1->Redox_Balance maintains Neuroprotection Neuroprotection Redox_Balance->Neuroprotection

Caption: Neuroprotective mechanism of an adamantane derivative.

Applications and Future Directions

The unique structural features of this compound and its derivatives make them attractive candidates for further investigation in drug discovery and materials science. The established anti-inflammatory and neuroprotective potential of related compounds highlights the promise of this chemical scaffold for developing novel therapeutics for a range of disorders, including neurodegenerative diseases and inflammatory conditions. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of this intriguing class of molecules.

References

Synthesis of N-(1-Adamantyl)phthalimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(1-Adamantyl)phthalimide from 1-aminoadamantane. The document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support research and development in medicinal chemistry and materials science.

Introduction

This compound is a molecule of significant interest, incorporating the rigid, lipophilic adamantane cage with the planar phthalimide moiety. This unique structural combination imparts desirable physicochemical properties, making it a valuable building block in the design of novel therapeutic agents and advanced materials. The adamantane group is a well-established pharmacophore known to enhance drug-like properties, while the phthalimide scaffold is present in a variety of bioactive compounds. The synthesis of this compound is primarily achieved through the condensation of 1-aminoadamantane with phthalic anhydride.

Synthetic Pathway

The most direct and commonly employed method for the synthesis of this compound is the condensation reaction between 1-aminoadamantane and phthalic anhydride. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring. The reaction is typically carried out at elevated temperatures, often under reflux in a high-boiling solvent such as glacial acetic acid, which also acts as a catalyst.

Synthesis_Workflow Reactant1 1-Aminoadamantane Intermediate Phthalamic Acid Intermediate Reactant1->Intermediate + Reactant2 Phthalic Anhydride Reactant2->Intermediate Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Intermediate Condition Reflux Condition->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of N-substituted phthalimides and is adapted from procedures for analogous adamantyl-functionalized phthalimides.[1][2] Researchers should optimize the reaction conditions for their specific requirements.

Materials:

  • 1-Aminoadamantane

  • Phthalic Anhydride

  • Glacial Acetic Acid

  • Methanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

  • Solvent Addition: Add a suitable amount of glacial acetic acid to the flask to dissolve or suspend the reactants.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for a period of 2 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the addition of water can induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a chloroform/pentane mixture.

Quantitative Data

ParameterValue
Molecular Formula C₁₉H₁₉Br₂NO₂
Molecular Weight 453.17 g/mol
Yield 64%
Melting Point 245.8–247.0 °C
¹H NMR (300 MHz, CDCl₃) δ 8.10 (s, 2H), 3.39 (s, 2H), 1.99 (s, 3H), 1.63–1.54 (m, 12H) ppm
¹³C NMR (75 MHz, CDCl₃) δ 167.18, 131.79, 131.27, 128.40, 50.16, 40.79, 36.66, 35.58, 28.21 ppm
FTIR (ATR) ν 3089, 2909, 2840, 1764, 1706, 1355, 1253, 1137, 1088, 990, 903, 856, 743, 611, 581 cm⁻¹

For this compound itself, general spectroscopic characteristics can be predicted. The ¹H NMR spectrum is expected to show multiplets for the adamantyl protons in the upfield region (δ 1.6–2.2 ppm) and signals for the aromatic protons of the phthalimide group further downfield (δ 7.7–7.9 ppm).[4]

Logical Relationships and Workflow

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, purified product.

Logical_Workflow Start Starting Materials (1-Aminoadamantane, Phthalic Anhydride) Reaction Condensation Reaction (Reflux in Acetic Acid) Start->Reaction Isolation Product Isolation (Precipitation and Filtration) Reaction->Isolation Purification Purification (Washing with Methanol, Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, Melting Point) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound from 1-aminoadamantane and phthalic anhydride is a robust and straightforward method, primarily involving a one-step condensation reaction. This technical guide provides a foundational understanding of the synthetic protocol and expected characterization data, leveraging information from closely related analogues. For researchers and professionals in drug development and materials science, this compound represents a versatile scaffold for further chemical exploration and application. It is recommended to perform detailed characterization on the synthesized product to confirm its identity and purity.

References

An In-Depth Technical Guide to N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Adamantyl)phthalimide, a molecule of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, a detailed experimental protocol for its synthesis, and key analytical data.

Core Molecular Information

This compound is an organic compound that incorporates a bulky, rigid adamantyl group with a planar phthalimide moiety.[1] This unique structure imparts notable lipophilicity and stability, making it a valuable scaffold in the design of novel therapeutic agents and advanced materials.[1]

Molecular Formula and Weight

The chemical formula for this compound is C₁₈H₁₉NO₂ .[2][3] It has a molecular weight of 281.3 g/mol .[1][2][3]

Quantitative Data Summary

The key physicochemical and spectroscopic data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(1-adamantyl)isoindole-1,3-dione[2][3]
CAS Number 16808-41-6[1][2]
Molecular Formula C₁₈H₁₉NO₂[2][3]
Molecular Weight 281.3 g/mol [1][2][3]
¹H NMR, Adamantyl Protons (CDCl₃) δ 1.6–2.1 ppm (multiplets)[1]
¹H NMR, Phthalimide Protons (CDCl₃) δ 7.8–8.2 ppm (multiplets)[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of 1-aminoadamantane with phthalic anhydride.[1] While various methods exist for the synthesis of phthalimide derivatives, a representative protocol is detailed below.[4][5]

Synthesis of this compound

This procedure involves the direct condensation of 1-aminoadamantane and phthalic anhydride in a suitable high-boiling solvent, such as glacial acetic acid.

Materials:

  • 1-Aminoadamantane

  • Phthalic anhydride

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-aminoadamantane and phthalic anhydride.

  • Add a suitable volume of glacial acetic acid to the flask to serve as the solvent. A typical concentration would be in the range of 0.5 to 1.0 M.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C for glacial acetic acid).

  • Maintain the reflux for a period of 2 to 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[4][5]

  • Dry the purified product under vacuum.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its primary reactants.

SynthesisWorkflow Reactants Reactants: 1-Aminoadamantane Phthalic Anhydride Reaction Reaction Reactants->Reaction Combine Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Dissolve Workup Workup Reaction->Workup Cool & Precipitate in Water Purification Purification Workup->Purification Filter & Wash Product Final Product: This compound Purification->Product Recrystallize from Ethanol

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Photochemical Properties of N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Adamantyl)phthalimide is a molecule of significant interest in photochemistry and drug development.[1] Its unique structure, combining the rigid, bulky adamantyl group with the photoactive phthalimide chromophore, gives rise to a range of intriguing photochemical behaviors.[1] This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its synthesis, photophysical characteristics, and key photochemical reactions. Detailed experimental protocols are provided to facilitate further research and application in various scientific domains.

Core Photochemical Properties

The photochemical behavior of this compound is largely dictated by the electronic properties of the phthalimide moiety and its interaction with the adamantyl group. The phthalimide group acts as a potent electron acceptor upon photoexcitation.[1]

Spectroscopic Data

While specific quantitative photophysical data for the parent this compound is not extensively documented in publicly available literature, the general spectroscopic characteristics of N-alkylphthalimides provide a basis for understanding its behavior. The absorption spectrum is characterized by a π,π* transition, typically observed around 290-300 nm. N-alkylphthalimides are generally weakly fluorescent.

Table 1: Spectroscopic and Photophysical Data for N-Alkylphthalimides and Derivatives

Compound/DerivativeAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Solvent
N-Alkylphthalimides (general)~290-300-Weakly fluorescentVarious
4-Amino-N-adamantylphthalimide---Used as a solvatochromic fluorescent dye
N-adamantylphthalimides with electron-donating groups (OH, OCH3)--0.02–0.49Various

Note: Specific data for the unsubstituted this compound is limited. The data for derivatives highlights the influence of substituents on the photophysical properties.

Key Photochemical Reactions

The primary photochemical reactions of this compound and related N-alkylphthalimides include photoinduced electron transfer (PET) and hydrogen abstraction.

Photoinduced Electron Transfer (PET)

Upon photoexcitation, the phthalimide moiety can act as an electron acceptor, leading to PET from a suitable donor. In the case of N-adamantylphthalimide derivatives bearing carboxylic acid groups, irradiation can induce decarboxylation via PET from the carboxylate to the excited phthalimide.[1] This process is reversible, and the overall reaction quantum yield is influenced by factors such as back electron transfer and protonation of the resulting radical anion.

Diagram 1: Photoinduced Electron Transfer and Decarboxylation Pathway

PET_Decarboxylation N-Adamantylphthalimide Derivative N-Adamantylphthalimide Derivative Excited State Excited State N-Adamantylphthalimide Derivative->Excited State hν (Light Absorption) Radical Ion Pair Radical Ion Pair Excited State->Radical Ion Pair PET Decarboxylation Decarboxylation Radical Ion Pair->Decarboxylation Loss of CO2 Final Product Final Product Decarboxylation->Final Product

Caption: Photoinduced electron transfer (PET) in an N-adamantylphthalimide derivative leading to decarboxylation.

Hydrogen Abstraction

Intramolecular hydrogen abstraction is another significant photochemical pathway for N-alkylphthalimides. The excited phthalimide carbonyl group can abstract a hydrogen atom from the alkyl substituent, leading to the formation of a biradical intermediate. This intermediate can then undergo various secondary reactions, including cyclization to form new heterocyclic structures. The geometry of the molecule plays a crucial role in determining the efficiency and outcome of these reactions.[1]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the condensation of 1-adamantylamine with phthalic anhydride.[1]

Materials:

  • Phthalic anhydride

  • 1-Adamantylamine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 1-adamantylamine.

  • Add a suitable solvent, such as glacial acetic acid, to the flask.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and IR spectroscopy and mass spectrometry.

Diagram 2: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants Phthalic Anhydride Phthalic Anhydride Reaction Mixture Reaction Mixture Phthalic Anhydride->Reaction Mixture 1-Adamantylamine 1-Adamantylamine 1-Adamantylamine->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Add Acetic Acid Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane).

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis absorption spectrum for each solution to determine the absorption maxima (λmax) and molar extinction coefficient.

  • Using the fluorometer, record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

  • To determine the fluorescence quantum yield (Φf), a comparative method using a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) is recommended.

  • The absorbance of both the sample and the standard solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • The fluorescence quantum yield can be calculated using the following equation:

    Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Determination of Photochemical Reaction Quantum Yield

Instrumentation:

  • Photoreactor equipped with a suitable light source (e.g., mercury lamp)

  • Monochromator or filter to select the excitation wavelength

  • Actinometer (e.g., potassium ferrioxalate) to measure the light intensity

  • Analytical instrument for quantifying the reactant or product (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable solvent.

  • Irradiate the solution in the photoreactor at a specific wavelength where the compound absorbs.

  • At various time intervals, withdraw aliquots from the reaction mixture and analyze them to determine the change in concentration of the reactant or the formation of a product.

  • Separately, determine the photon flux of the light source using a chemical actinometer under identical experimental conditions.

  • The quantum yield (Φ) of the reaction is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed by the solution.

Conclusion

This compound exhibits a rich photochemistry dominated by photoinduced electron transfer and hydrogen abstraction processes. While a comprehensive set of quantitative photophysical data for the parent compound remains to be fully elucidated in the literature, the established reactivity patterns and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to explore its potential in various applications, from synthetic organic chemistry to the design of novel photoactive materials and therapeutic agents. Further investigation into the specific photophysical parameters of this compound will undoubtedly contribute to a deeper understanding of its behavior and unlock new avenues for its use.

References

N-(1-Adamantyl)phthalimide: A Technical Guide to its Mechanism of Action and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)phthalimide is a molecule of significant interest in medicinal chemistry, primarily serving as a scaffold for the development of novel therapeutic agents. While the direct pharmacological mechanism of this compound itself is not extensively characterized, its derivatives, most notably N-adamantyl phthalimidine (NAP), have demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the mechanism of action of this compound derivatives, with a focus on NAP. It details the key signaling pathways involved, presents quantitative data from relevant studies, outlines experimental protocols for key assays, and provides a method for the synthesis of the parent compound.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary mechanism of action for the bioactive derivatives of this compound, such as N-adamantyl phthalimidine (NAP), is the inhibition of key pro-inflammatory mediators. This action is central to its observed anti-inflammatory and neuroprotective effects. Unlike the immunomodulatory drug thalidomide, which exerts its effects through binding to the protein cereblon, NAP's mechanism is independent of this interaction, thereby potentially avoiding the teratogenic side effects associated with thalidomide and its analogs.[1][2]

The anti-inflammatory effects of NAP are primarily attributed to the downregulation of Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO), a stable marker of which is nitrite.[1][3]

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. NAP has been shown to significantly reduce the production of TNF-α in cellular models of inflammation.[1][4] This inhibition is a key contributor to its therapeutic potential.

Reduction of Nitrite Levels

Nitric oxide is another important mediator of inflammation. NAP effectively lowers the levels of nitrite, a stable metabolite of nitric oxide, in lipopolysaccharide (LPS)-challenged cells.[1][3] This reduction in NO production further underscores its anti-inflammatory profile.

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of N-adamantyl phthalimidine (NAP) in a cell-based model of inflammation, such as LPS-stimulated macrophages, is depicted below.

NAP_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Signaling MyD88->NFkB activates TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA induces transcription iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA induces transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein translation Inflammation Inflammation TNFa_Protein->Inflammation iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces NO->Inflammation NAP N-Adamantyl Phthalimidine (NAP) NAP->NFkB inhibits

Caption: Proposed anti-inflammatory mechanism of N-Adamantyl Phthalimidine (NAP).

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of N-adamantyl phthalimidine (NAP) and the binding affinity of related compounds to cereblon.

Table 1: Inhibition of Nitrite and TNF-α by N-Adamantyl Phthalimidine (NAP)

CompoundAssayCell LineChallengeConcentration% InhibitionReference
NAPNitriteRAW 264.7LPS100 µM48%[1]
NAPTNF-αRAW 264.7LPS100 µM45%[1]

Table 2: Cereblon Binding Affinity of Thalidomide Analogs

CompoundAssayIC50Reference
PomalidomideFRET-based binding~2.8 µM[1][4]
ThalidomideFRET-based binding> 5 µM[1]
LenalidomideFRET-based binding> 5 µM[1]
NAPFRET-based bindingNo significant inhibition at 5 µM[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1-adamantylamine with phthalic anhydride.[5][6][7]

Synthesis Reactant1 1-Adamantylamine Heating Reflux Reactant1->Heating Reactant2 Phthalic Anhydride Reactant2->Heating Solvent Glacial Acetic Acid Solvent->Heating Product This compound Heating->Product

Caption: Synthesis of this compound.

Procedure:

  • To a round-bottom flask, add 1-adamantylamine (1.0 eq) and phthalic anhydride (1.0 eq).

  • Add glacial acetic acid as a solvent.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Assays

This assay quantifies the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

TNF_alpha_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed Seed RAW 264.7 cells Incubate1 Incubate (24h) Seed->Incubate1 Pretreat Pre-treat with NAP Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect ELISA ELISA for TNF-α Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Experimental workflow for the TNF-α inhibition assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of N-adamantyl phthalimidine (NAP) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of NAP compared to the LPS-only control.

This assay measures the amount of nitrite, a stable product of nitric oxide, in the cell culture medium as an indicator of nitric oxide production.

Griess_Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Measurement Seed Seed RAW 264.7 cells Treat Treat with NAP and LPS Seed->Treat Incubate Incubate (24h) Treat->Incubate Collect Collect Supernatant Incubate->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Incubate_RT Incubate at RT Add_Griess->Incubate_RT Measure Measure Absorbance (540 nm) Incubate_RT->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for the Griess assay.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the TNF-α inhibition assay protocol.

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition for each NAP concentration.

This assay determines if a compound binds to the cereblon protein, typically in a competitive format using a known fluorescently labeled ligand.

FRET_Assay cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Measurement and Analysis Prepare_Reagents Prepare Cereblon protein, fluorescent ligand, and NAP Mix Mix reagents in a microplate Prepare_Reagents->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure_FRET Measure FRET signal Incubate->Measure_FRET Analyze Analyze for competitive binding Measure_FRET->Analyze

Caption: Experimental workflow for a FRET-based cereblon binding assay.

Protocol Principle:

  • Reagents: Recombinant cereblon protein, a fluorescently labeled thalidomide analog (e.g., pomalidomide-BODIPY), and the test compound (NAP) are required.

  • Assay Setup: In a microplate, the cereblon protein is incubated with the fluorescent ligand in the presence and absence of NAP.

  • FRET Measurement: Förster Resonance Energy Transfer (FRET) occurs when the fluorescent ligand binds to the protein. The FRET signal is measured using a suitable plate reader.

  • Analysis: A decrease in the FRET signal in the presence of NAP would indicate that it competes with the fluorescent ligand for binding to cereblon. The lack of a significant change in the FRET signal, as is the case for NAP, demonstrates that it does not bind to cereblon at the tested concentrations.[1]

Conclusion

This compound serves as a valuable starting point for the development of pharmacologically active molecules. Its derivative, N-adamantyl phthalimidine (NAP), exhibits significant anti-inflammatory and neuroprotective potential by inhibiting the production of TNF-α and nitric oxide. A key feature of NAP's mechanism is its independence from cereblon binding, suggesting a favorable safety profile compared to thalidomide-based drugs. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising class of compounds.

References

The Adamantane Scaffold: A Versatile Core for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon adamantane has emerged as a privileged scaffold in medicinal chemistry, lending its unique lipophilic and steric properties to a wide array of biologically active molecules. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and novel mechanisms of action. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, antidiabetic, and antibacterial properties. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Antiviral Activity of Adamantane Derivatives

The antiviral properties of adamantane derivatives were the first to be discovered and remain a significant area of research. The primary mechanism of action for first-generation adamantane antivirals, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus, which is crucial for viral uncoating and replication.[1]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against various influenza A strains and other viruses.

CompoundVirus StrainAssayIC₅₀ (µM)Reference
AmantadineInfluenza A/H3N2Plaque Reduction Assay12.5[2]
RimantadineInfluenza A/H3N2Plaque Reduction Assay10.0[2]
Glycyl-rimantadineInfluenza A/H3N2Plaque Reduction Assay7.5[2]
AmantadineSARS-CoV-2Fluorescence-based Assay120-136[3]
RimantadineSARS-CoV-2Fluorescence-based Assay30-34[3]
TromantadineSARS-CoV-2Fluorescence-based Assay56-98[3]
Adamantane Derivative X Vaccinia VirusIn vitro Assay0.133 - 0.515[4]
Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol outlines the key steps for determining the antiviral activity of adamantane derivatives against influenza A virus using a plaque reduction assay.[5][6][7][8][9]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Adamantane derivatives (test compounds)

  • Influenza A virus stock

  • Avicel or Agarose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and add an overlay medium containing various concentrations of the adamantane derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay, fix the cells with 4% formaldehyde, and stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway: Influenza A M2 Ion Channel Blockade

M2_Channel_Blockade cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virion Influenza A Virion Viral_RNA Viral RNA Virion->Viral_RNA Uncoating M2_Channel M2 Proton Channel M2_Channel->Virion Acidification Protons_in H+ Protons_in->M2_Channel Influx Replication Viral Replication Viral_RNA->Replication Leads to Adamantane Adamantane Derivative Adamantane->M2_Channel Blocks TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Adamantane Adamantane Derivative Adamantane->TLR4 Inhibits NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds to Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens channel for Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive influx leads to Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->NMDA_Receptor Blocks channel Diabetes_Workflow Start Start Induce_Diabetes Induce Diabetes in Rats (STZ Injection) Start->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose Measurement) Induce_Diabetes->Confirm_Diabetes Group_Animals Group Animals (Control, Test Compound, Reference) Confirm_Diabetes->Group_Animals Administer_Compound Administer Adamantane Derivative (Daily for X days) Group_Animals->Administer_Compound Monitor Monitor Blood Glucose & Body Weight Administer_Compound->Monitor OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitor->OGTT Analyze_Data Analyze Data & Compare Groups OGTT->Analyze_Data End End Analyze_Data->End MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Adamantane Derivative Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Phthalimide Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimides, characterized by an isoindoline-1,3-dione core, are a prominent class of compounds in medicinal chemistry.[1][2] Their versatile scaffold has been the foundation for the development of a wide array of therapeutic agents with diverse biological activities.[3] The hydrophobic nature of the phthalimide structure facilitates passage across biological membranes, a desirable property for drug candidates.[3] The historical significance of thalidomide, a well-known phthalimide derivative, has paved the way for extensive research into this chemical class, leading to the discovery of potent anti-inflammatory, immunomodulatory, anticancer, and antimicrobial agents.[2][4] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of phthalimide derivatives, supplemented with experimental protocols and quantitative data to aid researchers in the field of drug discovery.

Core Synthetic Methodologies

The synthesis of phthalimide derivatives is primarily achieved through two robust and well-established methods: the direct condensation of phthalic anhydride with primary amines and the Gabriel synthesis for the preparation of primary amines.

Condensation of Phthalic Anhydride with Amines

This is a straightforward and widely used method for the synthesis of N-substituted phthalimides. The reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of phthalic anhydride, followed by dehydration to form the imide ring.[5]

Experimental Protocol: Synthesis of N-Arylphthalimides

  • In a 50 mL beaker, mix phthalic anhydride (0.01 mole) and an aromatic amine (0.01 mole).

  • Add 5 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave oven at 700 W for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of ethanol to the reaction mixture and allow it to cool.

  • Filter the resulting solid product and recrystallize it from ethanol to obtain the pure N-arylphthalimide.

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide as a key reagent.[2][6] This method avoids the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia.

Experimental Protocol: Gabriel Synthesis of a Primary Amine [2]

  • Dissolve phthalimide in hot water to create a solution.

  • Add potassium hydroxide (KOH) solution to the phthalimide solution until it becomes basic.

  • Cool the solution to allow the precipitation of white potassium phthalimide. Filter and dry the precipitate.

  • Dissolve the potassium phthalimide in ethanol.

  • Add a primary alkyl halide to the ethanolic solution, followed by the addition of a KOH solution.

  • Keep the reaction mixture in an ice bath for 15-20 minutes.

  • Pour the mixture into a dilute hydrochloric acid (HCl) solution and heat gently to hydrolyze the N-alkyl phthalimide and liberate the primary amine.

Key Signaling Pathways and Mechanisms of Action

Phthalimide derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in inflammation and cancer.

Immunomodulation via Cereblon (CRBN)

A pivotal mechanism of action for thalidomide and its analogs, such as lenalidomide and pomalidomide, involves their interaction with the protein cereblon (CRBN).[1][7] CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] By binding to CRBN, these immunomodulatory drugs (IMiDs) act as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory effects of these drugs.[3]

IMiD_Mechanism IMiD IMiD (Thalidomide, Lenalidomide) CRBN CRBN IMiD->CRBN binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of Ikaros_Aiolos Ikaros/Aiolos (Transcription Factors) CRL4->Ikaros_Aiolos recruits (as neosubstrate) Proteasome Proteasome Ikaros_Aiolos->Proteasome targeted to Ub Ubiquitin Ub->Ikaros_Aiolos ubiquitinates Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-myeloma activity) Degradation->Downstream

Mechanism of Immunomodulatory Drugs (IMiDs)
Anti-inflammatory Mechanisms

Phthalimide derivatives exhibit anti-inflammatory properties through multiple mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. A significant number of phthalimide analogs have been synthesized as inhibitors of tumor necrosis factor-alpha (TNF-α).[8][9] Overproduction of TNF-α is a key driver in many inflammatory diseases.[8] Additionally, some phthalimide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[10]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage activates TNF_alpha TNF-α Macrophage->TNF_alpha produces COX2 COX-2 Macrophage->COX2 expresses Phthalimide Phthalimide Derivative Phthalimide->TNF_alpha inhibits Phthalimide->COX2 inhibits Inflammation Inflammation TNF_alpha->Inflammation COX2->Inflammation

Anti-inflammatory Mechanisms of Phthalimides
Anticancer Mechanisms

The anticancer activity of phthalimide derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] By inhibiting VEGFR-2, phthalimide derivatives can disrupt the tumor blood supply, thereby impeding its growth.

Anticancer_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Phthalimide Phthalimide Derivative Phthalimide->VEGFR2 inhibits Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Anticancer Mechanism via VEGFR-2 Inhibition

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected phthalimide derivatives against various cancer cell lines and their anti-inflammatory effects.

Table 1: Anticancer Activity of Phthalimide-Thiazole Derivatives [12][13]

CompoundCell LineIC₅₀ (µM)
5b MCF-7 (Breast Cancer)0.2 ± 0.01
5g PC-12 (Pheochromocytoma)0.43 ± 0.06
5k MDA-MB-468 (Breast Cancer)0.6 ± 0.04

Table 2: Anti-inflammatory Activity of LASSBio-468 [8]

CompoundAssayED₅₀ (mg/kg)
LASSBio-468 (3e) LPS-induced neutrophil recruitment2.5

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[14][15]

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Add_Compound Add Phthalimide Derivative Start->Add_Compound Incubate_1 Incubate (e.g., 72h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (1.5-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution (DMSO) Incubate_2->Solubilize Read_Absorbance Read Absorbance (492 nm) Solubilize->Read_Absorbance End End: Calculate Cell Viability Read_Absorbance->End

MTT Assay Experimental Workflow

Protocol: [16]

  • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the phthalimide derivatives and incubate for 72 hours.

  • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

TNF-α ELISA Assay

This assay quantifies the amount of TNF-α in a sample, which is useful for evaluating the anti-inflammatory effects of compounds.[17][18]

Protocol: [19]

  • Set up standard, test sample, and control wells on a pre-coated microplate.

  • Add 100 µL of the standard or sample to each well and incubate for 90 minutes at 37°C.

  • Wash the plate 2 times.

  • Add 100 µL of Biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.

  • Wash the plate 3 times.

  • Add 100 µL of SABC working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the plate 5 times.

  • Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C.

  • Add a stop solution and measure the absorbance at the appropriate wavelength.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[20][21]

Protocol: [20]

  • Prepare a master mix containing 5x Kinase Buffer 1, ATP, and a suitable substrate (e.g., PTK Substrate).

  • Add 25 µL of the master mix to each well of a 96-well plate.

  • Add 5 µL of the test inhibitor (phthalimide derivative) or diluent solution (for controls) to the appropriate wells.

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well.

  • Incubate at room temperature for 15 minutes.

  • Read the luminescence using a microplate reader.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.[10][22]

Protocol: [10]

  • Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10X the desired test concentration with COX Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted test inhibitor, enzyme control (buffer), or inhibitor control (e.g., Celecoxib).

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the reaction mix to each well.

  • Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well.

  • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition.

Conclusion

Phthalimide derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and the diverse range of biological activities they exhibit make them a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of the core aspects of phthalimide chemistry, from synthesis to biological evaluation, with a focus on providing practical, actionable information for researchers. The detailed protocols and quantitative data presented herein are intended to facilitate the design and development of novel phthalimide-based drugs with improved efficacy and safety profiles. The elucidation of the mechanism of action of thalidomide and its analogs has opened new avenues for targeted therapies, and future research in this area holds great promise for addressing unmet medical needs.

References

The Adamantane Cage: A Technical Guide to its Lipophilicity and Rigidity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a unique tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its distinctive structural and physicochemical properties, namely its pronounced lipophilicity and inherent rigidity, make it a valuable scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of these two core attributes, presenting quantitative data, detailed experimental methodologies, and visualizations of its impact on biological systems.

The Lipophilic Nature of the Adamantane Cage

The incorporation of an adamantane moiety into a drug candidate is a well-established strategy to modulate its lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The bulky, non-polar nature of the adamantane cage significantly increases a molecule's affinity for lipidic environments.

Quantitative Analysis of Lipophilicity

The lipophilicity of a compound is quantified by its partition coefficient (LogP), which represents the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. An increase in the LogP value signifies greater lipophilicity. The introduction of an adamantane group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 log units.[1][2]

Below is a table summarizing the experimentally determined and calculated LogP values for adamantane and several of its derivatives that have found clinical use.

CompoundStructureTherapeutic UseExperimental LogPCalculated LogP (cLogP/ALOGPs)
AdamantaneC₁₀H₁₆-2.883.34
Amantadine1-AminoadamantaneAntiviral, Antiparkinsonian2.442.51
Rimantadine1-(1-Adamantyl)ethanamineAntiviral3.603.13
Memantine1-Amino-3,5-dimethyladamantaneAlzheimer's Disease3.283.38
Adapalene6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acidAcne Treatment8.005.86
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrileAntidiabetic1.351.47

Note: LogP values can vary slightly depending on the experimental or computational method used.

Experimental Protocols for Determining Lipophilicity

Accurate determination of LogP is crucial for drug design and development. The two most widely accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water (or a suitable buffer for ionizable compounds to determine the distribution coefficient, LogD). The mixture is agitated until equilibrium is reached, after which the concentration of the substance in each phase is determined.

Detailed Methodology:

  • Preparation of Phases: n-Octanol and water (or buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

  • Dissolution: A precise amount of the adamantane-containing compound is dissolved in the pre-saturated n-octanol.

  • Partitioning: A known volume of the pre-saturated aqueous phase is added to the n-octanol solution.

  • Equilibration: The biphasic mixture is shaken vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (typically 25°C) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

This is a faster, more automated method that correlates a compound's retention time with its lipophilicity.

Principle: A compound's retention on a non-polar stationary phase (e.g., C18) is proportional to its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values.

Detailed Methodology:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded, and the retention factor (k) is calculated. A calibration curve is constructed by plotting log(k) against the known LogP values.

  • Sample Analysis: The adamantane-containing test compound is injected under the identical chromatographic conditions, and its retention time is measured.

  • LogP Determination: The log(k) of the test compound is calculated from its retention time, and its LogP value is interpolated from the calibration curve.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf1 Preparation of Pre-saturated Phases sf2 Dissolution of Compound in n-Octanol sf1->sf2 sf3 Partitioning with Aqueous Phase sf2->sf3 sf4 Equilibration (Shaking) sf3->sf4 sf5 Phase Separation (Centrifugation) sf4->sf5 sf6 Quantification (e.g., HPLC, UV-Vis) sf5->sf6 sf7 LogP Calculation sf6->sf7 rphplc1 System Setup & Calibration with Standards rphplc2 Injection of Test Compound rphplc1->rphplc2 rphplc3 Measure Retention Time rphplc2->rphplc3 rphplc4 Calculate log(k) rphplc3->rphplc4 rphplc5 Interpolate LogP from Calibration Curve rphplc4->rphplc5 start Determination of Lipophilicity (LogP) start->sf1 start->rphplc1

Experimental Workflows for LogP Determination.

The Inherent Rigidity of the Adamantane Cage

The adamantane molecule is characterized by its highly rigid and strain-free structure, which is a consequence of its fused cyclohexane rings in the chair conformation.[3] This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of functional groups.

Quantitative Measures of Rigidity

The rigidity of the adamantane cage can be understood through its structural parameters, which have been determined by electron diffraction and X-ray crystallography.[3]

Structural ParameterValueReference
C-C Bond Length1.54 Å[3]
C-H Bond Length1.112 Å[3]
C-C-C Bond Angle~109.5° (tetrahedral)[3]
Conformational Energy BarrierHigh (inflexible)[4]

The carbon-carbon bond lengths are nearly identical to those in diamond, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, indicating a virtually strain-free molecule.[3] Computational studies have shown that the adamantane cage has a high conformational energy barrier, meaning it does not readily undergo conformational changes.[4] This inherent rigidity makes it an excellent and predictable scaffold for positioning pharmacophoric elements.

Impact of Rigidity on Drug-Target Interactions

The rigid nature of the adamantane scaffold provides several advantages in drug design:

  • Reduced Entropy Loss: Flexible molecules lose significant conformational entropy upon binding to a receptor, which is thermodynamically unfavorable. The pre-organized, rigid nature of adamantane minimizes this entropic penalty, potentially leading to higher binding affinities.

  • Precise Pharmacophore Positioning: The fixed geometry of the adamantane cage allows for the precise and predictable orientation of substituents, enabling optimized interactions with specific residues in a binding pocket.[5]

  • Metabolic Stability: The bulky and rigid framework can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.[6]

rigidity_impact cluster_properties Key Properties cluster_advantages Advantages in Drug Design adamantane Adamantane Cage (Rigid Scaffold) prop1 Strain-Free Tetrahedral Geometry adamantane->prop1 prop2 High Conformational Energy Barrier adamantane->prop2 adv3 Enhanced Metabolic Stability adamantane->adv3 adv2 Precise Spatial Orientation of Substituents prop1->adv2 adv1 Reduced Entropic Penalty upon Binding prop2->adv1 outcome Improved Pharmacokinetics & Pharmacodynamics adv1->outcome adv2->outcome adv3->outcome

Logical Relationship of Adamantane's Rigidity to its Advantages in Drug Design.

Signaling Pathways and Mechanisms of Action

The unique combination of lipophilicity and rigidity makes adamantane derivatives effective modulators of various biological targets, particularly ion channels and receptors.

Inhibition of the Influenza A M2 Proton Channel

Amantadine and rimantadine are classic examples of adamantane-based drugs that target the M2 proton channel of the influenza A virus.[7] The lipophilic adamantane cage is crucial for binding within the hydrophobic pore of the channel, while the amino group is essential for blocking proton translocation.

M2_inhibition cluster_viral_entry Viral Entry and Uncoating cluster_inhibition Inhibition by Adamantane Derivatives v1 Influenza A Virus Enters Host Cell via Endosome v2 Endosome Acidification (Lower pH) v1->v2 v3 M2 Proton Channel Activation v2->v3 v4 Proton Influx into Virion v3->v4 block Blockade of M2 Proton Channel Pore v3->block v5 Viral Uncoating & Release of Viral RNA v4->v5 replication replication v5->replication Successful Replication amantadine Amantadine / Rimantadine amantadine->block no_influx No Proton Influx block->no_influx no_uncoating Inhibition of Viral Uncoating no_influx->no_uncoating no_replication no_replication no_uncoating->no_replication Failed Replication

Mechanism of Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives.
Modulation of the NMDA Receptor

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease. Its moderate affinity and rapid blocking/unblocking kinetics are attributed to the adamantane moiety. The lipophilicity of the adamantane cage allows it to access the binding site within the ion channel, while its rigid structure contributes to the specific interactions that modulate channel activity.[8][9]

NMDA_modulation cluster_pathological Pathological NMDA Receptor Activation cluster_modulation Modulation by Memantine p1 Excessive Glutamate Release p2 Persistent NMDA Receptor Activation p1->p2 p3 Sustained Ca²⁺ Influx p2->p3 block Uncompetitive Blockade of NMDA Receptor Channel p2->block p4 Excitotoxicity & Neuronal Damage p3->p4 ad ad p4->ad Contributes to Alzheimer's Disease memantine Memantine memantine->block reduced_influx Reduced Ca²⁺ Influx block->reduced_influx neuroprotection Neuroprotection reduced_influx->neuroprotection therapy therapy neuroprotection->therapy Therapeutic Effect in Alzheimer's Disease

Mechanism of NMDA Receptor Modulation by Memantine.

Conclusion

The adamantane cage is a powerful and versatile scaffold in modern drug discovery. Its inherent lipophilicity and rigidity are not merely passive attributes but are actively exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of these core principles, supported by robust quantitative data and detailed experimental validation, is essential for the rational design of the next generation of adamantane-based therapeutics. This guide has provided a comprehensive overview to aid researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable molecular architecture.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(1-Adamantyl)phthalimide via Gabriel Phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)phthalimide is a versatile chemical compound with a unique molecular architecture that integrates the rigid, lipophilic adamantane cage with the planar phthalimide scaffold.[1] This structure imparts notable physical and biological properties, making it a valuable building block in medicinal chemistry and materials science.[2] It serves as a precursor for novel bioactive molecules, including potential anti-inflammatory, antimicrobial, and antiproliferative agents.[1][2] This document provides detailed protocols for the synthesis of this compound, with a primary focus on the Gabriel phthalimide synthesis, and includes an alternative, more common condensation method. Spectroscopic and physical data are summarized for product characterization.

Introduction

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides.[3] The reaction proceeds via the N-alkylation of potassium phthalimide to form an N-alkylphthalimide intermediate.[3] Subsequent cleavage of the phthalimide group, typically via hydrazinolysis, yields the desired primary amine.[3] While effective for primary and some secondary alkyl halides, the Gabriel synthesis is often challenging with sterically hindered tertiary alkyl halides like 1-adamantyl bromide due to the bulky nature of the phthalimide nucleophile.

An alternative and more direct route to this compound involves the condensation of 1-aminoadamantane with phthalic anhydride.[1] This method is often more efficient for the synthesis of this specific compound.

This document outlines the experimental procedures for both the Gabriel synthesis and the direct condensation method, providing researchers with options depending on available starting materials and experimental constraints.

Physicochemical and Spectroscopic Data

Characterization of the synthesized this compound is crucial for confirming its identity and purity. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16808-41-6
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.3 g/mol [1]
IUPAC Name 2-(1-adamantyl)isoindole-1,3-dione
Appearance White solid
Melting Point 238 °C

Table 2: Spectroscopic Data for this compound

TechniqueDiagnostic Features
¹H NMR Adamantyl protons: δ 1.6–2.1 ppm (multiplets); Phthalimide protons: δ 7.8–8.2 ppm[1]
¹³C NMR Carbonyl carbons: δ 168–170 ppm
IR (Infrared) C=O stretches: ~1770 cm⁻¹ and ~1710 cm⁻¹
HRMS (High-Resolution Mass Spectrometry) Confirms molecular formula C₁₈H₁₉NO₂

Experimental Protocols

Protocol 1: Synthesis of this compound via Gabriel Synthesis

This protocol describes the synthesis of this compound from 1-bromoadamantane and potassium phthalimide. Note: Due to the tertiary nature of 1-bromoadamantane, this reaction may proceed with low yield due to steric hindrance.

Materials:

  • Potassium phthalimide

  • 1-Bromoadamantane

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromoadamantane (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC, observing the disappearance of the 1-bromoadamantane spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Direct Condensation

This is the more common and often higher-yielding method for the synthesis of this compound.

Materials:

  • 1-Aminoadamantane

  • Phthalic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent). Glacial acetic acid can be used as a solvent if required.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Isolation of Product: After cooling to room temperature, a solid precipitate of this compound will form. If acetic acid was used as a solvent, it can be partially removed under reduced pressure.

  • Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and solvent. Further washing with cold ethanol may be performed.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizations

Gabriel Synthesis Workflow

Gabriel_Synthesis K_Phthalimide Potassium Phthalimide DMF DMF 80-100 °C K_Phthalimide->DMF Adamantyl_Bromide 1-Bromoadamantane Adamantyl_Bromide->DMF Intermediate This compound DMF->Intermediate SN2 Reaction Workup Aqueous Workup & Extraction Intermediate->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure This compound Purification->Product Direct_Condensation Adamantylamine 1-Aminoadamantane Heat Heat (Reflux) Adamantylamine->Heat Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Heat Intermediate This compound Heat->Intermediate Condensation Isolation Cooling & Filtration Intermediate->Isolation Washing Washing (Water, Ethanol) Isolation->Washing Product Pure This compound Washing->Product

References

Synthesis of N-(1-Adamantyl)phthalimide: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of N-(1-Adamantyl)phthalimide, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines the condensation reaction of 1-adamantylamine and phthalic anhydride, detailing the necessary reagents, equipment, and procedural steps for successful synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Reagent/ProductChemical FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)Role
1-AdamantylamineC₁₀H₁₇N151.2510.01.51-Reactant
Phthalic AnhydrideC₈H₄O₃148.1210.01.48-Reactant
Glacial Acetic AcidC₂H₄O₂60.05--20Solvent
EthanolC₂H₆O46.07--As neededRecrystallization Solvent
This compound C₁₈H₁₉NO₂ 281.35 10.0 (theoretical) 2.81 (theoretical) - Product

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of 1-adamantylamine and phthalic anhydride in glacial acetic acid.

Materials:

  • 1-Adamantylamine

  • Phthalic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Spatula

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.51 g (10.0 mmol) of 1-adamantylamine and 1.48 g (10.0 mmol) of phthalic anhydride.

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the this compound product will precipitate out of the solution. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

  • Characterization: Determine the melting point of the purified product. The expected melting point for this compound is in the range of 168-170 °C. Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.[1] In ¹H NMR, the adamantyl protons typically appear as multiplets in the upfield region (δ 1.6–2.1 ppm), while the aromatic protons of the phthalimide group resonate downfield (δ 7.8–8.2 ppm).[1] In ¹³C NMR, the carbonyl carbons of the phthalimide moiety show signals around δ 168–170 ppm.[1]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

reaction_pathway cluster_products Products reactant1 1-Adamantylamine reactant2 Phthalic Anhydride product This compound reactant2->product Glacial Acetic Acid, Reflux plus + water + H₂O

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow arrow arrow start Start step1 1. Mix 1-Adamantylamine and Phthalic Anhydride in Glacial Acetic Acid start->step1 step2 2. Reflux the mixture for 2-4 hours step1->step2 step3 3. Cool to room temperature and then in an ice bath step2->step3 step4 4. Isolate crude product by vacuum filtration step3->step4 step5 5. Recrystallize from hot ethanol step4->step5 step6 6. Collect purified crystals by vacuum filtration and dry step5->step6 step7 7. Characterize the final product (Melting Point, NMR) step6->step7 end_node End step7->end_node

References

Application Notes and Protocols: N-(1-Adamantyl)phthalimide as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N-(1-Adamantyl)phthalimide and its derivatives are a versatile class of fluorescent molecules. The rigid, bulky adamantyl group imparts unique photophysical properties and lipophilicity, making these compounds valuable tools in various research and drug development applications. The phthalimide moiety serves as a robust fluorophore whose properties can be tuned by substitution on the aromatic ring.

This document provides detailed application notes and experimental protocols for the use of this compound and its key derivative, 4-amino-N-(1-adamantyl)phthalimide, as fluorescent probes.

II. Physicochemical Properties and Synthesis

This compound is a white to off-white solid soluble in organic solvents like DMSO, DMF, and chloroform. Its chemical structure combines the planar phthalimide group with the three-dimensional adamantane cage.

Synthesis of this compound

A common method for synthesizing this compound is through the condensation of 1-adamantylamine with phthalic anhydride.

Phthalic Anhydride Phthalic Anhydride Reaction Condensation (e.g., reflux in glacial acetic acid) Phthalic Anhydride->Reaction 1-Adamantylamine 1-Adamantylamine 1-Adamantylamine->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.
Synthesis of 4-Amino-N-(1-adamantyl)phthalimide

The highly fluorescent 4-amino derivative can be synthesized in a two-step process starting from 4-nitrophthalic anhydride.[1]

cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride Condensation Condensation 4-Nitrophthalic Anhydride->Condensation 1-Adamantylamine 1-Adamantylamine 1-Adamantylamine->Condensation 4-Nitro-N-(1-adamantyl)phthalimide 4-Nitro-N-(1-adamantyl)phthalimide Condensation->4-Nitro-N-(1-adamantyl)phthalimide Reduction Reduction (e.g., H2, Pd/C) 4-Nitro-N-(1-adamantyl)phthalimide->Reduction 4-Amino-N-(1-adamantyl)phthalimide 4-Amino-N-(1-adamantyl)phthalimide Reduction->4-Amino-N-(1-adamantyl)phthalimide

Synthesis of 4-Amino-N-(1-adamantyl)phthalimide.

III. Photophysical Data

The photophysical properties of this compound derivatives are highly dependent on the substitution pattern and the solvent environment. The 4-amino substitution, in particular, induces a significant solvatochromic effect.

Table 1: Photophysical Properties of 4-Amino-N-(1-adamantyl)phthalimide in Various Solvents.[1][2]

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Cyclohexane2.0235043052300.80
Toluene2.3836045555700.75
Dichloromethane8.9336549074100.45
Acetonitrile37.536351085100.15
Methanol32.737054091300.20
DMSO46.738053079400.35

IV. Application: Cellular Imaging

4-Amino-N-(1-adamantyl)phthalimide is an excellent fluorescent probe for cellular imaging due to its lipophilic nature, high quantum yield in nonpolar environments, and solvatochromic properties. It preferentially stains lipid-rich structures like lipid droplets and mitochondria.[1][2]

Protocol 1: Staining of Lipid Droplets and Mitochondria in Live Cells

This protocol describes the use of 4-amino-N-(1-adamantyl)phthalimide for visualizing intracellular lipid droplets and mitochondria in live cultured cells using fluorescence microscopy.

Materials:

  • 4-Amino-N-(1-adamantyl)phthalimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cultured cells grown on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom sets for near-UV excitation)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 4-amino-N-(1-adamantyl)phthalimide in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a petri dish or in a glass-bottom imaging dish.

    • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Staining:

    • Prepare a working solution by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or complete medium to remove unbound probe.

  • Imaging:

    • Add fresh pre-warmed complete medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. 4-Amino-N-(1-adamantyl)phthalimide can typically be excited around 405 nm.[2]

    • Due to its solvatochromism, different emission channels can be used to distinguish between different cellular environments. For example, a "blue" channel (e.g., 420-480 nm) may highlight less polar environments, while a "green" channel (e.g., 500-550 nm) can visualize more polar regions. Lipid droplets often appear in the blue/green channel, while mitochondria may be more prominent in the green channel.[1]

Prepare 1-10 µM working solution in media Prepare 1-10 µM working solution in media Wash cells with PBS Wash cells with PBS Prepare 1-10 µM working solution in media->Wash cells with PBS Incubate cells with probe (15-60 min, 37°C) Incubate cells with probe (15-60 min, 37°C) Wash cells with PBS->Incubate cells with probe (15-60 min, 37°C) Wash cells 2-3x with PBS/media Wash cells 2-3x with PBS/media Incubate cells with probe (15-60 min, 37°C)->Wash cells 2-3x with PBS/media Image with fluorescence microscope (Ex ~405 nm) Image with fluorescence microscope (Ex ~405 nm) Wash cells 2-3x with PBS/media->Image with fluorescence microscope (Ex ~405 nm) Prepare 10 mM stock in DMSO Prepare 10 mM stock in DMSO Prepare 10 mM stock in DMSO->Prepare 1-10 µM working solution in media Culture cells on coverslips Culture cells on coverslips Culture cells on coverslips->Wash cells with PBS

Workflow for Cellular Imaging.
Protocol 2: Cytotoxicity Assay (MTT-based)

It is crucial to assess the potential cytotoxicity of the fluorescent probe at the working concentrations used for imaging.

Materials:

  • This compound or its derivative

  • Cultured cells

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the adamantyl-phthalimide compound in complete culture medium. It is advisable to test a range of concentrations above and below the intended imaging concentration.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

V. Potential Application: Detection of Reactive Oxygen Species (ROS)

While direct evidence for this compound as a ROS probe is limited, other phthalimide derivatives have been successfully used for this purpose. For instance, phthalimides functionalized with a boronic ester group can detect hydrogen peroxide (H₂O₂). The adamantyl derivative could potentially be functionalized in a similar manner.

Conceptual Signaling Pathway for H₂O₂ Detection

A plausible mechanism involves the H₂O₂-mediated cleavage of a quenching moiety (e.g., boronic ester) from the phthalimide fluorophore, leading to an increase in fluorescence ("turn-on" response).

Probe (Low Fluorescence) Adamantyl-Phthalimide-BoronicEster (Fluorescence Quenched) Reaction Oxidative Cleavage Probe (Low Fluorescence)->Reaction H2O2 H2O2 H2O2->Reaction Product (High Fluorescence) Adamantyl-Phthalimide-OH (Fluorescence 'Turned On') Reaction->Product (High Fluorescence)

Conceptual Pathway for H₂O₂ Detection.

VI. Potential Application: Detection of Metal Ions

Similarly, the phthalimide scaffold can be incorporated into chemosensors for metal ions. The nitrogen and carbonyl oxygens of the phthalimide can act as coordination sites. While specific protocols for this compound in metal ion sensing are not established, a general approach can be outlined.

General Protocol for Metal Ion Detection

This protocol provides a general framework for screening the ability of this compound or its derivatives to act as a fluorescent chemosensor for various metal ions.

Materials:

  • This compound derivative

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution:

    • Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution in the aqueous buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Fluorescence Titration:

    • Record the initial fluorescence emission spectrum of the probe solution.

    • Add small aliquots of a specific metal ion stock solution to the probe solution.

    • After each addition, mix well and record the fluorescence emission spectrum.

    • Continue this process until no further significant change in fluorescence is observed.

  • Selectivity Study:

    • Prepare separate solutions of the probe containing a high concentration of different metal ions.

    • Compare the fluorescence response to the target metal ion with that of other potentially interfering ions.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of metal ion concentration to determine the binding affinity and limit of detection.

VII. Conclusion

This compound and its derivatives, particularly 4-amino-N-(1-adamantyl)phthalimide, are valuable fluorescent probes with demonstrated applications in cellular imaging. Their unique photophysical properties, including solvatochromism, make them sensitive reporters of their microenvironment. While their application in detecting specific analytes like ROS and metal ions is still an emerging area, the phthalimide scaffold shows great promise for the development of novel sensors. The protocols provided herein offer a starting point for researchers to explore the potential of these fascinating molecules in their own studies.

References

Application Notes and Protocols: Photoinduced Electron Transfer (PET) Reactions of N-Adamantylphthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photoinduced electron transfer (PET) reactions of N-adamantylphthalimides, compounds of interest for their potential applications in organic synthesis and photocatalysis. The following sections detail the underlying photochemical principles, experimental protocols for characterization, and quantitative data derived from these studies.

Introduction to Photoinduced Electron Transfer in N-Adamantylphthalimides

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of N-adamantylphthalimides, the phthalimide moiety acts as the photoacceptor. When irradiated with UV light, the phthalimide unit is excited to a singlet or triplet state, rendering it a potent electron acceptor. The adamantyl group, a bulky and rigid hydrocarbon cage, influences the photophysical and photochemical properties of the molecule.

N-adamantylphthalimides bearing carboxylic functional groups are particularly noteworthy. Upon photoexcitation, these compounds can undergo decarboxylation through a PET mechanism from the carboxylate to the excited phthalimide core.[1] The efficiency of this process is influenced by factors such as the substitution pattern on the phthalimide ring, the solvent environment, and the pH of the solution.[1] Understanding these parameters is crucial for designing and optimizing photochemical reactions involving these molecules.

Key Applications

The study of PET reactions in N-adamantylphthalimides is relevant to several fields:

  • Organic Synthesis: The photodecarboxylation reaction provides a mild and efficient method for the generation of radical intermediates, which can be trapped to form new carbon-carbon bonds.

  • Photocatalysis: The ability of the phthalimide core to act as a photosensitizer allows for the initiation of electron transfer cascades, enabling a range of photocatalytic transformations.

  • Drug Development: Adamantane derivatives have been explored for various therapeutic applications. Understanding their photochemical reactivity is essential for assessing the stability and potential phototoxicity of drug candidates incorporating this scaffold.

Quantitative Data Summary

The photophysical and photochemical properties of substituted N-adamantylphthalimides have been investigated to quantify the efficiency of the PET process. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Substituted N-Adamantylphthalimides

CompoundSubstituent at Position 4Fluorescence Quantum Yield (ΦF)
1 H-
2 OH0.02 - 0.49
3 OCH30.02 - 0.49
4 NH2-

Data sourced from a study on a series of N-adamantylphthalimides bearing carboxylic functional groups. The range in fluorescence quantum yield for the OH and OCH3 substituted compounds reflects the influence of the solvent and pH.[1]

Table 2: Kinetic Data for Photoinduced Electron Transfer

CompoundSubstituent at Position 4PET Rate Constant (kPET) from Singlet State (s-1)
3 OCH3(2.0 ± 0.1) × 109
4 NH2(3.4 ± 1.0) × 107

These rate constants were estimated for the PET process occurring from the singlet excited state.[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of PET reactions of N-adamantylphthalimides are provided below.

Synthesis of N-Adamantylphthalimides

Objective: To synthesize N-adamantylphthalimides with various substituents on the phthalimide ring.

Materials:

  • Substituted phthalic anhydride (e.g., 4-methoxyphthalic anhydride)

  • 1-Adamantanamine

  • Glacial acetic acid

Procedure:

  • A mixture of the substituted phthalic anhydride (1.0 eq) and 1-adamantanamine (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure N-adamantylphthalimide derivative.

  • The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).

UV-Vis and Fluorescence pH Titrations

Objective: To determine the pKa values of the prototropic forms of N-adamantylphthalimides and to study the pH-dependent changes in their absorption and emission spectra.

Materials:

  • Synthesized N-adamantylphthalimide

  • Buffer solutions of varying pH (e.g., Britton-Robinson buffer)

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the N-adamantylphthalimide in a suitable solvent (e.g., acetonitrile or methanol).

  • For each pH value, prepare a sample by adding a small aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration is appropriate for absorbance and fluorescence measurements (typically in the micromolar range).

  • Record the UV-Vis absorption spectrum for each sample over the desired wavelength range.

  • Record the fluorescence emission spectrum for each sample, using an excitation wavelength where the compound absorbs significantly.

  • Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum as a function of pH.

  • The pKa values can be determined by fitting the resulting titration curves to the appropriate Henderson-Hasselbalch equation.

Determination of Reaction Quantum Yield (ΦR)

Objective: To quantify the efficiency of the photochemical reaction (e.g., decarboxylation).

Materials:

  • Synthesized N-adamantylphthalimide

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., a lamp with a bandpass filter or a laser)

  • UV-Vis spectrophotometer

  • Reaction vessel (quartz)

Procedure:

  • Prepare a solution of the N-adamantylphthalimide of known concentration in the desired solvent.

  • Irradiate the solution with monochromatic light of a wavelength that is strongly absorbed by the phthalimide.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them using a suitable technique (e.g., UV-Vis spectroscopy to monitor the disappearance of the starting material or the appearance of the product).

  • Under identical irradiation conditions (geometry, light intensity, and wavelength), irradiate a chemical actinometer solution.

  • Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance and using the known quantum yield of the actinometer.

  • The number of photons absorbed by the N-adamantylphthalimide solution can then be calculated.

  • The reaction quantum yield (ΦR) is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed.

Laser Flash Photolysis (LFP)

Objective: To characterize the transient species, such as triplet excited states and radical ions, involved in the PET reaction.

Materials:

  • Synthesized N-adamantylphthalimide

  • Laser flash photolysis setup (including a pulsed laser for excitation and a probe lamp)

  • Spectrophotometer with a fast detector (e.g., a photomultiplier tube)

  • Digital oscilloscope

Procedure:

  • Prepare a deoxygenated solution of the N-adamantylphthalimide in a suitable solvent. Deoxygenation is crucial as oxygen can quench triplet states.

  • Place the sample in the LFP apparatus.

  • Excite the sample with a short laser pulse at a wavelength where the compound absorbs.

  • Monitor the change in absorbance of the sample over time at various wavelengths using the probe lamp and detector.

  • The transient absorption spectra and decay kinetics of the generated species (e.g., the triplet state of the phthalimide and the phthalimide radical anion) can be recorded and analyzed. This provides information on the lifetimes of these intermediates and the rates of subsequent reactions.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the study of photoinduced electron transfer in N-adamantylphthalimides.

PET_Mechanism Ph-Ad N-Adamantylphthalimide (Ground State) Ph-Ad->Ph-Ad hν (Light Absorption) PET_Complex [Ph•- - Ad•+] Charge Transfer Complex Ph-Ad->PET_Complex Electron Transfer Ph-Ad* Excited State (Singlet or Triplet) PET_Complex->Ph-Ad Back Electron Transfer Products Decarboxylation Products PET_Complex->Products Decarboxylation & Protonation Ground_State_Return Back Electron Transfer

Caption: Photoinduced electron transfer and subsequent decarboxylation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photochem Photochemical & Photophysical Analysis cluster_data Data Analysis Synthesis Synthesis of N-Adamantylphthalimide Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Titrations UV-Vis & Fluorescence pH Titrations Characterization->Titrations Quantum_Yield Reaction Quantum Yield Determination Characterization->Quantum_Yield LFP Laser Flash Photolysis (LFP) Characterization->LFP pKa pKa Determination Titrations->pKa Phi_R ΦR Calculation Quantum_Yield->Phi_R Transients Transient Species Kinetics LFP->Transients

Caption: General experimental workflow for studying N-adamantylphthalimides.

Logical_Relationships Substituents Phthalimide Substituents (e.g., OH, OCH3) Excited_State Excited State (Singlet/Triplet) Substituents->Excited_State pH Solution pH PET_Rate PET Rate (kPET) pH->PET_Rate Excited_State->PET_Rate Quantum_Yield Overall Reaction Quantum Yield (ΦR) PET_Rate->Quantum_Yield Back_ET_Rate Back Electron Transfer Rate Back_ET_Rate->Quantum_Yield Decarboxylation_Rate Decarboxylation Rate Decarboxylation_Rate->Quantum_Yield

References

Application Notes and Protocols: Antiviral Activity of N-(1-Adamantyl)phthalimide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety is a well-established pharmacophore in antiviral drug discovery, with its derivatives, amantadine and rimantadine, having been used as anti-influenza A drugs.[1] These compounds historically targeted the M2 proton ion channel, a key component in the viral uncoating process.[1][2] The phthalimide group is also a versatile scaffold present in various biologically active molecules. The conjugation of these two moieties in N-(1-Adamantyl)phthalimide analogues has been explored to develop novel antiviral agents against a range of viruses. This document provides a summary of the reported antiviral activities, detailed protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound analogues has been evaluated against several viruses, including Human Immunodeficiency Virus (HIV), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). The key parameters for evaluation are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Table 1: Anti-HIV-1 and HIV-2 Activity of this compound Analogues in CEM Cell Cultures
Compound IDR Group (Phthalimide Ring)Virus StrainEC₅₀ (µg/mL) [a]CC₅₀ (µg/mL) [b]SI [c]
1 4-NH₂HIV-1 (HTLV-IIIB)1.82514
1 4-NH₂HIV-2 (LAV-2ROD)2.42510
2 4-NO₂HIV-1 (HTLV-IIIB)>100>100-
3 HHIV-1 (HTLV-IIIB)>100>100-
4 4-OHHIV-1 (HTLV-IIIB)>100>100-
5 4-ClHIV-1 (HTLV-IIIB)>100>100-
Data sourced from Van Derpoorten et al., 1997.[3]
[a] EC₅₀ : 50% effective concentration required to inhibit virus-induced cytopathogenicity.
[b] CC₅₀ : 50% cytotoxic concentration as determined by measuring the viability of mock-infected cells.
[c] SI : Selectivity Index (CC₅₀/EC₅₀).

Summary: Among a series of tested compounds, only N-1-adamantyl-4-aminophthalimide (Compound 1 ) demonstrated notable activity against both HIV-1 and HIV-2 in CEM cell cultures.[3] Other substitutions on the phthalimide ring resulted in a complete loss of antiviral activity.

Table 2: Antiviral Activity of Adamantylphthalimides against Herpesviruses
Compound IDStructureVirusActivitySelectivity
6 N-(4'-hydroxy)phthalimidoadamantaneCytomegalovirus (CMV)MinorLacked Selectivity
6 N-(4'-hydroxy)phthalimidoadamantaneVaricella-Zoster Virus (VZV)MinorLacked Selectivity
7 N-(4'-amino)phthalimidoadamantaneCytomegalovirus (CMV)MinorLacked Selectivity
7 N-(4'-amino)phthalimidoadamantaneVaricella-Zoster Virus (VZV)MinorLacked Selectivity
Data sourced from Mandić et al., 2020.

Summary: In a screening of various substituted adamantylphthalimides, compounds bearing a hydroxyl or amino group on the phthalimide ring showed minor activity against CMV and VZV but were not selective, indicating a narrow therapeutic window for these specific viruses.

Experimental Protocols

Protocol 1: Evaluation of Anti-HIV Activity in CEM Cell Culture

This protocol describes the methodology to determine the efficacy of this compound analogues against HIV-1 and HIV-2.

1. Cell and Virus Preparation:

  • Culture CEM-T4 cells (a human T-lymphoblastoid cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
  • Prepare and titer HIV-1 (e.g., HTLV-IIIB) and HIV-2 (e.g., LAV-2ROD) viral stocks. The viral titer should be determined to use a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 4-5 days.

2. Antiviral Assay:

  • Seed 96-well microtiter plates with CEM cells at a density of approximately 5 x 10⁴ cells per well.
  • Prepare serial dilutions of the test compounds (e.g., from 100 µg/mL to 0.1 µg/mL) in culture medium. Add 100 µL of each dilution to the appropriate wells.
  • Infect the cells by adding a standardized amount of virus (e.g., 100 CCID₅₀) to each well, except for the mock-infected control wells.
  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

3. Cytotoxicity Assay:

  • Run a parallel assay plate with mock-infected cells.
  • Add the same serial dilutions of the test compounds to these wells to assess their effect on cell viability.

4. Data Analysis:

  • After the incubation period, assess cell viability and CPE. This is typically done using the MTT colorimetric assay (see Protocol 3).
  • Calculate the EC₅₀ value from the virus-infected plates by determining the compound concentration that protects 50% of cells from virus-induced death.
  • Calculate the CC₅₀ value from the mock-infected plates by determining the compound concentration that reduces cell viability by 50%.
  • Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

Protocol 2: Plaque Reduction Assay for CMV and VZV

This protocol is the gold standard for quantifying the antiviral activity against plaque-forming viruses like CMV and VZV.

1. Cell and Virus Preparation:

  • Culture human embryonic lung (HEL) fibroblasts in a suitable medium (e.g., MEM with 10% FBS) until confluent monolayers are formed in 24-well plates.
  • Prepare and titer cell-associated stocks of CMV (e.g., AD-169 strain) and VZV (e.g., OKA strain) to determine the plaque-forming units (PFU) per mL.

2. Antiviral Assay:

  • Prepare serial dilutions of the test compounds in culture medium.
  • Remove the growth medium from the confluent HEL cell monolayers.
  • Inoculate the cells with a viral suspension calculated to produce 40-80 plaques per well (0.2 mL/well).
  • Allow the virus to adsorb for 90 minutes at 37°C.
  • After adsorption, aspirate the inoculum and overlay the monolayer with 1.5 mL of an overlay medium (e.g., 0.4% agarose or methylcellulose in MEM) containing the corresponding serial dilutions of the test compound.
  • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible in the control wells (no compound).

3. Plaque Visualization and Counting:

  • Fix the cell monolayers with 10% formalin.
  • Stain the cells with a 0.8% crystal violet solution.
  • Count the plaques in each well using a light microscope.

4. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control wells.
  • Determine the EC₅₀ by regression analysis, defined as the compound concentration that reduces the number of plaques by 50%.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Plating:

  • Seed cells (e.g., CEM or HEL) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

2. Compound Treatment:

  • Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100) for 0% and 100% cell death references, respectively.
  • Incubate for the same duration as the corresponding antiviral assay (e.g., 4-5 days for HIV, 7-10 days for CMV/VZV).

3. MTT Reagent Addition:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
  • Mix thoroughly by pipetting.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
  • Determine the CC₅₀ value by regression analysis, defined as the compound concentration that reduces cell viability by 50%.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare Cell Cultures (e.g., CEM, HEL) D Antiviral Assay (Infect cells + compound) A->D E Cytotoxicity Assay (Mock-infect cells + compound) A->E B Prepare & Titer Virus Stocks (HIV, CMV, VZV) B->D C Synthesize & Dilute Adamantylphthalimide Analogues C->D C->E F Incubate & Assess CPE/ Plaques/Viability (MTT) D->F E->F G Calculate EC50 F->G H Calculate CC50 F->H I Determine Selectivity Index (SI) G->I H->I

Caption: General workflow for screening the antiviral activity of compounds.

Proposed Mechanism of Action: Influenza A Virus

The adamantane core is a known inhibitor of the influenza A M2 proton channel. This channel is essential for acidifying the interior of the virus upon endocytosis, a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel (Tetramer) vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification triggers vRNP release Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating Endosome Endosome (Acidic pH) Protons H+ Endosome->Protons Low pH activates channel Replication Viral Replication Cytoplasm->Replication Compound This compound Compound->M2 Blocks Channel Protons->M2 Influx

Caption: Inhibition of Influenza A uncoating via M2 channel blockade.

Hypothesized Mechanism of Action: Enveloped Viruses (e.g., HIV, Herpesviruses)

For viruses like HIV and herpesviruses that do not possess an M2 channel, the antiviral mechanism of this compound analogues is likely different. The highly lipophilic and rigid adamantane cage may interfere with early stages of the viral life cycle, such as attachment to the host cell or fusion of the viral and cellular membranes. This is a proposed mechanism based on the physicochemical properties of the adamantane group and findings from related compounds.

Caption: Hypothesized viral entry inhibition mechanism for enveloped viruses.

References

Application Notes and Protocols: N-(1-Adamantyl)phthalimide in the Study of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Adamantyl)phthalimide (NAP), a novel thalidomide-like analog, has emerged as a promising small molecule for the investigation and potential treatment of neuroinflammatory conditions.[1][2][3] Unlike thalidomide and its derivatives, NAP's therapeutic effects are not mediated through binding to cereblon, a protein linked to the teratogenic effects of thalidomide.[1][2] This distinct mechanism of action makes NAP a valuable tool for studying neuroinflammation without the confounding effects associated with cereblon binding.[1][2] The adamantane moiety enhances the lipophilicity of the molecule, potentially improving its blood-brain barrier penetration.[1][2]

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its effects on inflammatory markers, detailed experimental protocols for in vitro and in vivo models, and a summary of its proposed mechanism of action.

Data Presentation

The anti-inflammatory properties of this compound have been quantified in various models of neuroinflammation. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: Effect of this compound on LPS-Induced Cytokine Production in Mice [1]

CytokineTreatment GroupDose (mg/kg, i.p.)Plasma Levels (pg/mL, Mean ± SEM)Brain Levels (pg/mg protein, Mean ± SEM)
TNF-α Vehicle + Saline-UndetectableUndetectable
Vehicle + LPS11085 ± 1232.8 ± 0.3
NAP + LPS13.3487 ± 751.3 ± 0.2
NAP + LPS26.6321 ± 54 0.9 ± 0.1
IL-6 Vehicle + Saline-UndetectableUndetectable
Vehicle + LPS11456 ± 1873.9 ± 0.5
NAP + LPS13.3721 ± 1021.9 ± 0.3
NAP + LPS26.6512 ± 88 1.4 ± 0.2
IL-10 Vehicle + Saline-UndetectableUndetectable
Vehicle + LPS1876 ± 982.1 ± 0.2
NAP + LPS13.3812 ± 1102.0 ± 0.3
NAP + LPS26.6798 ± 1051.9 ± 0.2
IL-13 Vehicle + Saline-UndetectableUndetectable
Vehicle + LPS145 ± 50.12 ± 0.02
NAP + LPS13.342 ± 60.11 ± 0.02
NAP + LPS26.641 ± 50.10 ± 0.01

*p < 0.05, **p < 0.01 compared to Vehicle + LPS group.

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in a Primary Co-culture of Dopaminergic Neurons and Microglia Challenged with α-Synuclein [2]

ParameterTreatment Groupα-Synuclein ConcentrationNAP Concentration% Change from Control (Mean ± SEM)
Neuronal Cell Death α-Synuclein250 nM-+33%
α-Synuclein + NAP250 nM1 µM+12%
Neurite Number α-Synuclein250 nM--50%
α-Synuclein + NAP250 nM1 µM-22%
Microglia Activation (OX-41+) α-Synuclein250 nM-+141%
α-Synuclein + NAP250 nM1 µM+65%
TNF-α Release α-Synuclein250 nM-+175%
α-Synuclein + NAP250 nM1 µM+82%

*p < 0.05 compared to α-Synuclein alone.

Table 3: Effect of this compound on Microglial Activation in the Thalamus of Mice Subjected to Traumatic Brain Injury (TBI) [1]

ParameterTreatment GroupNumber of Activated Microglia per 200 µm² (Mean ± SEM)Total Number of Microglia in Ipsilateral Thalamus (Mean ± SEM)
TBI + Saline Ipsilateral28 ± 3125 ± 10
TBI + NAP Ipsilateral12 ± 2***85 ± 8**

**p < 0.01, ***p < 0.001 compared to TBI + Saline group.

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This protocol describes the induction of systemic inflammation in mice using LPS to assess the anti-inflammatory effects of this compound.

Materials:

  • This compound (NAP)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for NAP (e.g., 10% DMSO, 40% PEG 300, 50% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood and brain tissue collection

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-10, IL-13)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve NAP in the vehicle to the desired concentrations (e.g., 13.3 mg/kg and 26.6 mg/kg).

    • Dissolve LPS in sterile saline to a concentration that allows for the administration of 1 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).

  • Treatment Administration:

    • Administer NAP or vehicle i.p. to the respective groups of mice.

    • Thirty minutes after the NAP/vehicle injection, administer LPS (1 mg/kg) or sterile saline i.p.

  • Sample Collection:

    • Four hours after the LPS/saline injection, anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma and store it at -80°C.

    • Perfuse the mice with ice-cold saline to remove blood from the brain.

    • Dissect the brain, homogenize it in lysis buffer, and centrifuge to collect the supernatant. Store the brain lysate at -80°C.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α, IL-6, IL-10, and IL-13 in the plasma and brain lysates using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury (TBI)

This protocol outlines the induction of a moderate TBI in mice to evaluate the neuroprotective and anti-inflammatory effects of this compound.

Materials:

  • This compound (NAP)

  • Vehicle for NAP

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device with a pneumatic or electromagnetic impactor

  • Surgical tools (scalpel, drill, forceps)

  • Suture materials

  • Male C57BL/6 mice (8-10 weeks old)

  • Equipment for behavioral testing (e.g., elevated body swing test)

  • Histology reagents (fixative, embedding medium, antibodies for Iba1 and TNF-α)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the mouse and secure its head in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Induction of TBI:

    • Position the impactor tip perpendicular to the exposed dura.

    • Induce a cortical impact with defined parameters (e.g., velocity of 4 m/s, deformation depth of 1 mm, dwell time of 100 ms).

  • Post-operative Care and Treatment:

    • Suture the scalp incision and allow the mouse to recover from anesthesia on a heating pad.

    • Administer NAP (e.g., 30 mg/kg, i.p.) or vehicle at a specified time point post-injury (e.g., 5 hours) and subsequently as required by the study design.

  • Behavioral Assessment:

    • Perform behavioral tests at various time points post-TBI (e.g., 1 and 2 weeks) to assess motor and cognitive deficits. For example, the elevated body swing test can be used to measure motor asymmetry.

  • Histological Analysis:

    • At the end of the experiment, perfuse the mice and collect the brains for histological analysis.

    • Perform immunohistochemistry on brain sections using antibodies against microglial markers (e.g., Iba1) and inflammatory cytokines (e.g., TNF-α) to quantify neuroinflammation.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by attenuating the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] In the context of neuroinflammation, microglia are a primary source of TNF-α. Upon activation by stimuli such as LPS or neuronal damage, microglia initiate a signaling cascade that leads to the transcription and release of TNF-α. This cytokine can then act on surrounding cells, including neurons and other glia, to propagate the inflammatory response. A key downstream signaling pathway activated by TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway, which further drives the expression of pro-inflammatory genes.[1]

The proposed mechanism of action for this compound involves the inhibition of this inflammatory cascade, leading to a reduction in microglial activation and the subsequent downstream inflammatory signaling.

G cluster_stimulus Inflammatory Stimulus cluster_microglia Microglia cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS / Neuronal Damage Microglia Resting Microglia LPS->Microglia Activates ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia TNFa_production TNF-α Production ActivatedMicroglia->TNFa_production Increases NFkB_activation NF-κB Activation TNFa_production->NFkB_activation Activates Neuroinflammation Neuroinflammation TNFa_production->Neuroinflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB_activation->Proinflammatory_Cytokines Upregulates Proinflammatory_Cytokines->Neuroinflammation NAP This compound NAP->ActivatedMicroglia Inhibits Activation NAP->TNFa_production Reduces

Caption: Proposed mechanism of this compound in neuroinflammation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuroinflammation.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Induce_Neuroinflammation Induce Neuroinflammation (e.g., LPS injection or TBI) Animal_Model->Induce_Neuroinflammation Administer_NAP Administer this compound (Different Doses) Induce_Neuroinflammation->Administer_NAP Control_Groups Administer Vehicle and Saline Controls Induce_Neuroinflammation->Control_Groups Behavioral_Tests Behavioral Assessments (e.g., Motor Function) Administer_NAP->Behavioral_Tests Control_Groups->Behavioral_Tests Sample_Collection Collect Blood and Brain Tissue Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA for Cytokines) Sample_Collection->Biochemical_Analysis Histology Histological Analysis (e.g., Immunohistochemistry for Iba1, TNF-α) Sample_Collection->Histology Data_Analysis Statistical Analysis and Data Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

Developing Anti-inflammatory Agents from N-(1-Adamantyl)phthalimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of N-(1-Adamantyl)phthalimide and its derivatives as potential anti-inflammatory agents. The unique structural combination of a rigid adamantane cage and a planar phthalimide moiety offers a promising scaffold for the development of novel therapeutics with potent anti-inflammatory properties and a potentially improved safety profile compared to traditional immunomodulatory drugs like thalidomide.

Recent research has highlighted that derivatives of this compound, such as N-adamantyl phthalimidine (NAP), can effectively reduce key inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α) and nitrite.[1][2][3] A significant advantage of these compounds is their design to avoid binding to the protein cereblon, which is linked to the teratogenic effects of thalidomide, suggesting a safer therapeutic window.[1][2][4]

These notes offer a guide for the synthesis, in-vitro screening, and mechanistic evaluation of this compound derivatives.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of this compound derivatives based on available data. This structured format allows for easy comparison of the efficacy of different compounds.

CompoundAssayCell Line/ModelKey Inflammatory MarkerActivity/EfficacyReference
N-adamantyl phthalimidine (NAP)Lipopolysaccharide (LPS)-induced inflammationCellular and animal modelsMultiple inflammatory markersSignificant decrease[2][4]
N-adamantyl phthalimidine (NAP)α-synuclein-induced inflammationPrimary dopaminergic neurons and microgliaCell death and inflammationReduction[2][4]
Adamantyl and noradamantyl phthalimidinesLPS-challenged cellsCellular modelsTNF-α and nitriteReduction[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings in a research setting.

Protocol 1: Synthesis of this compound

This protocol describes the direct condensation method for synthesizing the parent compound.

Materials:

  • 1-Adamantylamine

  • Phthalic anhydride

  • Glacial acetic acid

  • Distilled water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-adamantylamine and phthalic anhydride.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Place the flask in a heating mantle on a magnetic stirrer and attach the reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Slowly add distilled water to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Synthesis_Workflow Reactants 1-Adamantylamine + Phthalic Anhydride Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Reaction Reflux (4-6h) Solvent->Reaction Precipitation Add Distilled Water Reaction->Precipitation Cool Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: In-vitro Anti-inflammatory Screening - Nitric Oxide (NO) Assay

This protocol outlines the procedure to evaluate the ability of test compounds to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and an unstimulated control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each compound concentration.

NO_Assay_Workflow Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with Test Compounds Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction Add Griess Reagent Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure Absorbance (540 nm) Griess_Reaction->Absorbance_Measurement Data_Analysis Calculate % Inhibition Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the in-vitro nitric oxide assay.

Protocol 3: In-vitro Anti-inflammatory Screening - TNF-α ELISA

This protocol details the quantification of TNF-α levels in the supernatant of stimulated macrophages.

Materials:

  • Supernatants from Protocol 2

  • TNF-α ELISA kit (commercially available)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific TNF-α ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Add the collected cell culture supernatants (from Protocol 2) to the wells and incubate.

  • Wash the wells and add a detection antibody.

  • Add a substrate solution to develop the color.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the concentration of TNF-α in each sample using a standard curve.

  • Determine the percentage inhibition of TNF-α production for each test compound.

Signaling Pathway

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the downregulation of pro-inflammatory signaling pathways. The diagram below illustrates a simplified proposed mechanism of action.

Signaling_Pathway Inflammation Inflammation TNFa_NO TNFa_NO TNFa_NO->Inflammation

Caption: Proposed anti-inflammatory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-Adamantyl)phthalimide. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

Low yields or impure products can be frustrating. This guide addresses specific issues you might encounter during the synthesis of this compound from 1-aminoadamantane and phthalic anhydride.

Problem: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Solution: The condensation of the bulky 1-aminoadamantane with phthalic anhydride may require prolonged heating to go to completion. Ensure your reaction has been heated at a sufficiently high temperature and for an adequate duration. Reactions in glacial acetic acid often require reflux for several hours.[1][2] Solvent-free reactions typically require heating at temperatures between 130-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

Possible Cause 2: Suboptimal Reaction Conditions

  • Solution: The choice of solvent and temperature is critical. Glacial acetic acid is a common and effective solvent as it also acts as a catalyst.[1][2] For solvent-free conditions, ensure uniform heating of the reaction mixture. The use of a high-boiling solvent like N,N-dimethylformamide (DMF) can also be explored, as it is known to accelerate similar SN2 reactions in Gabriel syntheses.[3]

Possible Cause 3: Sublimation of Phthalic Anhydride

  • Solution: Phthalic anhydride can sublime at elevated temperatures, leading to a change in stoichiometry and reduced yield. Use a reflux condenser to ensure that any sublimed starting material is returned to the reaction mixture.

Problem: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Materials

  • Solution: If TLC analysis shows the presence of unreacted 1-aminoadamantane or phthalic anhydride, consider extending the reaction time or increasing the temperature. Purification via recrystallization is often effective at removing unreacted starting materials.

Possible Cause 2: Formation of Phthalamic Acid Intermediate

  • Solution: The initial reaction between 1-aminoadamantane and phthalic anhydride forms an intermediate N-(1-Adamantyl)phthalamic acid. Incomplete cyclization to the imide will result in this impurity. Ensure sufficient heating to drive the dehydration and ring closure. This intermediate can be converted to the desired product by further heating in glacial acetic acid.

Possible Cause 3: Inefficient Purification

  • Solution: Recrystallization is a crucial step for obtaining pure this compound. Ethanol or glacial acetic acid are commonly used solvents for this purpose. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals. Washing the crude product with a dilute sodium bicarbonate solution can help remove any unreacted phthalic anhydride or the phthalamic acid intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and widely used method is the condensation reaction between 1-aminoadamantane and phthalic anhydride.[4]

Q2: Can I use phthalic acid instead of phthalic anhydride?

While it is possible to use phthalic acid, it is generally less efficient. The reaction would require higher temperatures to first form the anhydride in situ before reacting with the amine. Using phthalic anhydride directly is the recommended and more efficient approach.

Q3: What is the role of glacial acetic acid in this synthesis?

Glacial acetic acid serves as a solvent that can effectively dissolve the reactants and also acts as a catalyst for the dehydration step in the formation of the imide ring.[1][2]

Q4: Are there any alternative methods to improve the yield and reaction time?

Yes, several methods can be employed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of N-substituted phthalimides.[5] Additionally, the use of catalysts like sulphamic acid or montmorillonite clay has been reported to be effective in similar phthalimide syntheses.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials (1-aminoadamantane and phthalic anhydride) and the appearance of the product spot.

Quantitative Data on N-Substituted Phthalimide Synthesis

Amine ReactantReaction ConditionsSolventYield (%)Reference
AnilineReflux, 5-10 hoursGlacial Acetic Acid>70[6]
Aniline140-145°C, 50 minNone (Solvent-free)97 (crude)[6]
Various primary aminesMicrowave, 3-10 min, 150-250°CNone (Solvent-free)52-89[7]
1-AdamantanemethylamineReflux, 16 hours, 120°CAcetic Acid85[8]
Various primary aminesReflux, 50 min - 4 hoursAcetic Acid with Montmorillonite-KSF catalystHigh yields
UreaMicrowave, 3 min, 450WNone (Solvent-free)83.5[5]

Experimental Protocols

Standard Experimental Protocol: Condensation in Glacial Acetic Acid

This protocol is based on established methods for the synthesis of N-substituted phthalimides.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

  • Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain the reflux for 8-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be further purified by washing with a 5% sodium bicarbonate solution to remove acidic impurities.

  • Recrystallization: Recrystallize the purified product from a suitable solvent such as ethanol or glacial acetic acid to obtain pure this compound.

Optimized Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a potentially faster and more environmentally friendly approach.

  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

  • Reaction: Place the vessel in a microwave reactor and heat the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.

  • Work-up: After the reaction is complete and the vessel has cooled, add a suitable solvent (e.g., dichloromethane) to dissolve the product.

  • Purification: Wash the organic solution with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from ethanol or glacial acetic acid to yield pure this compound.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Review Reaction Conditions (Time, Temperature, Solvent) start->check_reaction check_reagents Verify Reagent Purity (1-Adamantylamine, Phthalic Anhydride) start->check_reagents check_workup Examine Work-up & Purification (Washing, Recrystallization) start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction sublimation Phthalic Anhydride Sublimation? check_reaction->sublimation side_products Side Product Formation? (Phthalamic Acid) check_workup->side_products solution_time_temp Increase Reaction Time / Temperature Monitor with TLC incomplete_reaction->solution_time_temp Yes solution_condenser Use Reflux Condenser sublimation->solution_condenser Yes solution_purification Optimize Purification: - NaHCO3 Wash - Recrystallization side_products->solution_purification Yes

Troubleshooting workflow for this compound synthesis.
Reaction Parameter Relationships

This diagram illustrates the logical relationships between key reaction parameters and the desired outcome of high yield and purity.

ReactionParameters cluster_inputs Reaction Parameters cluster_process Process Factors cluster_output Desired Outcome temp Temperature completeness Reaction Completeness temp->completeness side_reactions Minimization of Side Reactions temp->side_reactions time Reaction Time time->completeness solvent Solvent Choice (e.g., Acetic Acid, None) solvent->completeness solvent->side_reactions catalyst Catalyst (e.g., Acid, Microwave) catalyst->completeness yield High Yield & Purity completeness->yield side_reactions->yield purification Effective Purification purification->yield

Key parameter relationships for optimizing synthesis.

References

Technical Support Center: Purification of N-(1-Adamantyl)phthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of N-(1-Adamantyl)phthalimide via recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1] The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to form a saturated solution. As the solution gradually cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are typically present in smaller quantities or have different solubility profiles, remain dissolved in the surrounding solution (mother liquor).[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

Good candidate solvents include:

  • Ethanol: Often a good general-purpose solvent for recrystallization.[3]

  • Ethyl Acetate: Phthalimide shows good solubility in ethyl acetate, making it a promising choice.[2][4]

  • Acetone: Phthalimide has high solubility in acetone, which could be beneficial for dissolving the crude product.[2][4]

  • Acetic Acid: A suitable solvent for recrystallizing N-phenylphthalimide, a structurally related compound.[1]

  • Toluene: Phthalimide has lower solubility in toluene, which might make it a good "anti-solvent" in a mixed solvent system.[2][5]

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What is a typical recovery yield for the recrystallization of this compound?

The recovery yield can vary significantly depending on the purity of the crude material and the chosen solvent system. A reasonable yield to expect from a single recrystallization is typically in the range of 70-90%. However, optimizing the solvent choice and minimizing the amount of hot solvent used are crucial for maximizing recovery. It's important to accept that some loss of product is inherent to the recrystallization process to achieve higher purity.

Q4: How can I assess the purity of the recrystallized this compound?

Several analytical techniques can be used to determine the purity of the final product:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. For this compound, characteristic signals for the adamantyl and phthalimide protons should be observed.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the scale of the experiment and the impurity profile of the crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this initial cooling period.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization and maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor and dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[7]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[7]- Add a seed crystal of pure this compound.[7]
"Oiling out" occurs (product separates as an oil instead of crystals). - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated and cooled too quickly.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to decrease the saturation.- Allow the solution to cool more slowly.[1]
Crystallization happens too quickly, resulting in small or impure crystals. - The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent.- Ensure the solution cools down slowly and undisturbed.
Low recovery yield. - Too much solvent was used.- The crystals were not completely collected during filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.- The mother liquor can be concentrated to recover a second crop of crystals, which may be of lower purity.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Consider using a different recrystallization solvent or a mixed solvent system.- Perform a hot filtration if the impurity is insoluble.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.

Quantitative Data Summary

The following table provides solubility data for the parent compound, phthalimide, in various organic solvents at different temperatures. This data can serve as a useful guide for selecting a suitable solvent system for the recrystallization of this compound, keeping in mind that the adamantyl group will increase its lipophilicity.

SolventTemperature (°C)Solubility (mole fraction)
Acetone 100.045
200.062
300.084
450.132
Ethyl Acetate 100.028
200.040
300.056
450.088
Ethanol 100.008
200.012
300.017
450.029
Toluene 100.001
200.002
300.003
450.006

Data adapted from a study on the solubility of phthalimide.[2]

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Crystals form troubleshoot1 Troubleshooting: No Crystals Form cool->troubleshoot1 No crystals? troubleshoot2 Troubleshooting: Oiling Out cool->troubleshoot2 Oil forms? filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end evaporate Evaporate Some Solvent troubleshoot1->evaporate Too much solvent induce Induce Crystallization (Scratch/Seed) troubleshoot1->induce Supersaturated reheat_add_solvent Reheat & Add More Solvent troubleshoot2->reheat_add_solvent reheat_add_solvent->cool evaporate->cool induce->ice_bath

References

Gabriel Phthalimide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the Gabriel phthalimide synthesis. It addresses specific side reactions and offers practical solutions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses the most common problems observed during the synthesis, their probable causes, and recommended solutions.

Q: My overall reaction yield is significantly lower than expected. What are the common causes?

A: Low yields in the Gabriel synthesis are a frequent issue and can stem from several stages of the reaction.[1] The primary factors to investigate are the nature of your substrate, the efficiency of the cleavage step, and the conditions of the initial alkylation. Using secondary alkyl halides often leads to poor yields due to competing side reactions.[2] Furthermore, harsh cleavage conditions, such as strong acid or base hydrolysis, are known to reduce yields.[1][3]

Q: I've detected an alkene as a major byproduct. Why is this happening and how can I prevent it?

A: The formation of an alkene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[4] This is the most common side reaction when using sterically hindered primary or, more frequently, secondary alkyl halides.[4][5] The phthalimide anion, while a good nucleophile, also has some basicity, which promotes elimination.[4] To minimize this, ensure you are using an unhindered primary or benzylic alkyl halide, as the reaction is highly sensitive to steric hindrance.[1][4]

Q: The initial SN2 alkylation step is not proceeding or is very slow. What should I check?

A: If the N-alkylation of potassium phthalimide is inefficient, consider the following:

  • Alkyl Halide Reactivity : The reactivity order for the leaving group is I > Br > Cl. If you are using an alkyl chloride, the reaction will be much slower. Consider converting it to an iodide via the Finkelstein reaction if possible.[4]

  • Solvent Choice : This SN2 reaction requires a dry, polar aprotic solvent like DMF or DMSO to proceed efficiently.[4][6] The presence of water can slow the reaction.[4]

  • Reagent Quality : Ensure your potassium phthalimide is anhydrous and not degraded from improper storage.[7] Alternatively, you can generate the phthalimide anion in situ using phthalimide and a suitable base like KOH or potassium carbonate.[7]

Q: My final amine product is contaminated with a persistent, insoluble white solid. What is it and how can I improve purification?

A: If you are using the common and often recommended Ing-Manske procedure for cleavage, the solid is likely phthalhydrazide.[2] While its insolubility is intended to make removal easy, it can be challenging to filter completely.[1][2] To improve removal, ensure the precipitation is complete by acidifying the mixture after the initial reflux with hydrazine and heating again.[8] Thoroughly wash the filtered solid with a suitable solvent (like cold ethanol) to recover any product that may have co-precipitated.[8]

Summary of Troubleshooting Solutions
Observed ProblemPotential CauseRecommended Solution
Low Overall Yield Use of secondary/hindered alkyl halide (E2 competition).[4]Use unhindered primary, allylic, or benzylic halides.[6]
Harsh cleavage conditions (acid/base hydrolysis).[3]Use milder hydrazinolysis (Ing-Manske procedure).[2][6]
Alkene Byproduct Formation E2 elimination is favored over SN2 substitution.[4]Substrate is too sterically hindered. Use a primary alkyl halide.[1]
Inefficient N-Alkylation Poor leaving group on the alkyl substrate (e.g., -Cl).[4]Use an alkyl iodide or bromide, or a sulfonate ester.[4][6]
Inappropriate solvent or wet conditions.[4]Use a dry, polar aprotic solvent such as DMF.[6]
Contamination with Phthalhydrazide Incomplete precipitation or difficult filtration.[1][2]Acidify and heat mixture to ensure full precipitation; wash filter cake thoroughly.[8]

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of the Gabriel synthesis over the direct alkylation of ammonia?

A: The main advantage is the prevention of over-alkylation.[3][9][10] In the Gabriel synthesis, the nitrogen atom of the N-alkylphthalimide intermediate is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[10][11][12] This effectively stops the reaction after a single alkylation, leading to the clean formation of a primary amine. Direct alkylation of ammonia often results in a complex mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[5][10]

Q: Why can't aryl amines, like aniline, be prepared with this method?

A: The Gabriel synthesis cannot be used to prepare aryl amines because the key SN2 step does not work with aryl halides.[3] Aryl halides are unreactive toward nucleophilic substitution under these conditions due to the high strength of the carbon-halogen bond and steric hindrance from the benzene ring.

Q: Is O-alkylation a significant side reaction?

A: The phthalimide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the carbonyl oxygens.[5] Therefore, O-alkylation is a possible side reaction. However, the nitrogen atom is a softer and more potent nucleophile, so N-alkylation is the major and generally observed reaction pathway.[5] O-alkylation is typically not a significant concern under standard reaction conditions.

Q: What are the different methods for cleaving the N-alkylphthalimide, and what are their pros and cons?

A: The cleavage of the N-alkylphthalimide is a critical step that can be accomplished in several ways, most commonly with hydrazine or under acidic or basic conditions.[2][13]

Comparison of Common Cleavage Methods
MethodReagents & ConditionsAdvantagesDisadvantages & Common Side Products
Hydrazinolysis (Ing-Manske) Hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol.[2]Mild, neutral conditions compatible with many functional groups.[6] Forms a stable, insoluble phthalhydrazide byproduct.[1][2]Phthalhydrazide can be difficult to filter and remove completely.[2] Hydrazine is toxic.[4]
Acidic Hydrolysis Strong acid (e.g., HCl, H₂SO₄) in water, reflux.[2][13]Reagents are common and inexpensive.Requires harsh conditions (high heat, strong acid).[1] May cleave other acid-sensitive groups. Often results in low yields.[2][3] Byproduct is phthalic acid.
Basic Hydrolysis Strong base (e.g., NaOH, KOH) in water, reflux.[1][13]Can be effective for simple substrates.Requires harsh conditions.[1] May cause side reactions with base-sensitive groups (e.g., esters).[6] Byproduct is a water-soluble salt of phthalic acid.[1]

Experimental Protocols

Key Protocol: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)

This protocol describes the most common and generally preferred method for liberating the primary amine from the N-alkylphthalimide intermediate.[2][8]

Materials:

  • N-alkylphthalimide

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution for final workup

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (typically 10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.[8]

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution with stirring.[8]

  • Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl. This step is crucial for ensuring the complete precipitation of the phthalhydrazide byproduct.[8]

  • Heat the acidified mixture at reflux for an additional hour.[8]

  • Cool the mixture and remove the precipitated phthalhydrazide by vacuum filtration.

  • Wash the solid precipitate with a small amount of cold ethanol to recover any trapped product.[8]

  • Combine the filtrate and washings. The desired primary amine is now in the filtrate as its hydrochloride salt.

  • The amine can be isolated by removing the solvent under reduced pressure, or it can be converted to the free amine by basifying the solution with NaOH and extracting with an organic solvent.

Visualizations

TroubleshootingWorkflow start Problem: Low Yield or Impure Product cause1 Substrate Issue? start->cause1 cause2 Alkylation Failure? start->cause2 cause3 Cleavage Issue? start->cause3 sub_cause1a Secondary or Hindered Halide Used cause1->sub_cause1a Yes sub_cause2a Poor Leaving Group (e.g., -Cl) cause2->sub_cause2a Check sub_cause2b Wet or Inappropriate Solvent cause2->sub_cause2b Check sub_cause3a Harsh Conditions (Acid/Base) cause3->sub_cause3a Check sub_cause3b Byproduct Contamination cause3->sub_cause3b Check sol1 Solution: Use Primary Halide to Avoid E2 sub_cause1a->sol1 sol2 Solution: Use Alkyl Iodide or Bromide sub_cause2a->sol2 sol3 Solution: Use Dry, Polar Aprotic Solvent (DMF) sub_cause2b->sol3 sol4 Solution: Use Milder Hydrazinolysis sub_cause3a->sol4 sol5 Solution: Improve Purification of Phthalhydrazide sub_cause3b->sol5

Caption: Troubleshooting workflow for the Gabriel synthesis.

SideReaction sub Secondary Alkyl Halide (e.g., 2-Bromopropane) center sub->center nuc + Potassium Phthalimide nuc->center sn2_prod Desired Sₙ2 Product (N-Alkylphthalimide) (Minor Product) center->sn2_prod Sₙ2 Path (Sterically Hindered) e2_prod E2 Side-Product (Alkene) (Major Product) center->e2_prod E2 Path (Favored)

Caption: Competing SN2 and E2 pathways.

References

optimizing reaction conditions for phthalic anhydride and 1-adamantylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-adamantyl)phthalimide from phthalic anhydride and 1-adamantylamine. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a smooth and efficient experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, often related to the sterically bulky nature of 1-adamantylamine.

  • Incomplete Reaction: The reaction between phthalic anhydride and the bulky 1-adamantylamine may be slow and require sufficient time and temperature to proceed to completion.

    • Recommendation: Ensure the reaction is refluxed for an adequate duration (e.g., 4 hours or more) in a suitable high-boiling solvent like glacial acetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime at elevated temperatures, leading to a loss of reactant.

    • Recommendation: Use a reflux condenser and ensure it is functioning efficiently. Maintain a steady reflux rate without excessive heating.

  • Steric Hindrance: The bulky adamantyl group can hinder the nucleophilic attack of the amine on the carbonyl carbon of the anhydride.

    • Recommendation: Employing a higher reaction temperature and a suitable solvent like glacial acetic acid can help overcome the activation energy barrier.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: The primary side product is typically the intermediate phthalamic acid, resulting from incomplete cyclization.

  • Incomplete Cyclization: The initial reaction forms a phthalamic acid intermediate, which then needs to cyclize to the desired phthalimide. This cyclization can be slow due to the bulky adamantyl group.

    • Recommendation: Ensure the reaction is heated for a sufficient period to drive the dehydration and cyclization to completion. Using a dehydrating agent or a solvent that azeotropically removes water could be explored, although simply refluxing in acetic acid is often sufficient.

  • Unreacted Starting Materials: Due to the factors mentioned above, unreacted phthalic anhydride or 1-adamantylamine may remain.

    • Recommendation: Optimize the stoichiometry of the reactants. A slight excess of the amine can sometimes be used to ensure the complete consumption of the anhydride, but this may complicate purification.

Q3: The purification of the final product is challenging. What are the best practices for obtaining pure this compound?

A3: Purification typically involves removing unreacted starting materials and the phthalamic acid intermediate.

  • Work-up Procedure: A common and effective method is to precipitate the product by pouring the cooled reaction mixture into water.

    • Recommendation: After refluxing in acetic acid, allow the mixture to cool. Slowly pour the mixture into a beaker of cold water with stirring. The this compound should precipitate as a solid.

  • Recrystallization: This is a crucial step for achieving high purity.

    • Recommendation: The crude solid can be collected by filtration and then recrystallized from a suitable solvent system, such as a chloroform/pentane mixture or ethanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the condensation reaction between phthalic anhydride and 1-adamantylamine. The amino group of 1-adamantylamine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by a dehydration and ring-closure step to form the final imide product, this compound.

Q2: What is a suitable solvent for this reaction?

A2: Glacial acetic acid is a commonly used and effective solvent for this reaction. It serves as both a solvent and a catalyst, facilitating the reaction between the amine and the anhydride. Refluxing in acetic acid for several hours is a standard procedure.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (phthalic anhydride and 1-adamantylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The product can be characterized using various spectroscopic methods. In ¹H NMR spectroscopy, you would expect to see characteristic signals for the adamantyl protons in the upfield region (around 1.6–2.1 ppm) and the aromatic protons of the phthalimide group further downfield (around 7.8–8.2 ppm).[2]

Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterConditionExpected OutcomeNotes
Solvent Glacial Acetic AcidGood solubility for reactants and facilitates the reaction.Acts as both a solvent and a catalyst.
TolueneCan be used to azeotropically remove water, driving the reaction to completion.May require a catalyst.
DMF/DMAcHigh boiling points can facilitate the reaction but may be harder to remove.
Temperature Reflux (approx. 118°C for Acetic Acid)Sufficient energy to overcome the activation barrier, especially with a bulky amine.Higher temperatures generally favor imide formation over the intermediate amic acid.
140-180°C (melt conditions)Can be effective but may lead to more side products and decomposition.Requires careful temperature control.
Reaction Time 4-6 hoursGenerally sufficient for the reaction to proceed to completion.Monitor by TLC to determine the optimal time.
< 2 hoursMay result in incomplete reaction and a lower yield of the desired product.
Work-up Precipitation in waterEffective for isolating the crude product, as this compound is insoluble in water.Ensures removal of water-soluble impurities like acetic acid.
ExtractionCan be used but may be more complex than precipitation.
Purification Recrystallization (e.g., from Chloroform/Pentane or Ethanol)Highly effective for obtaining a pure, crystalline product.[1]The choice of solvent is critical for good recovery.

Experimental Protocols

Protocol 1: Synthesis of this compound in Glacial Acetic Acid

This protocol outlines a standard procedure for the synthesis of this compound using glacial acetic acid as the solvent.

Materials:

  • Phthalic anhydride

  • 1-Adamantylamine

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq) and 1-adamantylamine (1.0 - 1.1 eq).

  • Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating (e.g., 10 mL per gram of phthalic anhydride).

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing cold deionized water while stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude this compound from a suitable solvent such as ethanol or a chloroform/pentane mixture to obtain a pure crystalline product.[1]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Phthalic Anhydride + 1-Adamantylamine solvent Glacial Acetic Acid reactants->solvent Dissolve reflux Reflux (4-6h) solvent->reflux Heat precipitation Precipitation in Water reflux->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A flowchart of the synthesis and purification of this compound.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting common issues during the synthesis.

troubleshooting_logic cluster_yield Addressing Low Yield cluster_purity Addressing Impurities start Problem Identified low_yield Low Yield start->low_yield impurities Product Impure (TLC) start->impurities check_time_temp Reaction Time or Temp Insufficient? low_yield->check_time_temp incomplete_cyclization Intermediate Phthalamic Acid Present? impurities->incomplete_cyclization increase_reflux Increase Reflux Time or Temperature check_time_temp->increase_reflux Yes check_sublimation Phthalic Anhydride Sublimation? check_time_temp->check_sublimation No solution Problem Resolved increase_reflux->solution improve_condenser Improve Condenser Efficiency check_sublimation->improve_condenser Yes improve_condenser->solution extend_reflux Extend Reflux Time incomplete_cyclization->extend_reflux Yes unreacted_sm Unreacted Starting Materials? incomplete_cyclization->unreacted_sm No extend_reflux->solution optimize_purification Optimize Recrystallization Conditions unreacted_sm->optimize_purification Yes optimize_purification->solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

troubleshooting low yield in N-alkylation of phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of phthalimide, a crucial step in the Gabriel synthesis of primary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides in Q&A Format

This section provides solutions to specific problems you may encounter during the N-alkylation of phthalimide.

Issue: Consistently low or no yield.

Q1: Why is my N-alkylation of phthalimide reaction failing or giving a very low yield?

A low yield in the N-alkylation of phthalimide can be attributed to several factors. A primary reason is the nature of the alkylating agent. This reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.

  • Sub-optimal Alkyl Halide: The reaction is most efficient with primary alkyl halides. Secondary alkyl halides will result in significantly lower yields, and tertiary alkyl halides are generally unreactive under these conditions.[1] Elimination reactions (E2) become a competing pathway with secondary and sterically hindered primary alkyl halides, leading to the formation of alkenes instead of the desired N-alkylated product.[1][2]

  • Poor Leaving Group: The reactivity of the alkyl halide also depends on the leaving group, following the trend I > Br > Cl. If you are using an alkyl chloride or bromide and observing low reactivity, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). This can initiate a Finkelstein reaction, forming the more reactive alkyl iodide in situ.[2]

  • Reagent Quality: Ensure the potassium phthalimide is dry and of high quality. Old or improperly stored potassium phthalimide may have absorbed moisture, which can inhibit the reaction.[3]

Q2: My reaction seems to be incomplete, with starting material remaining. What can I do?

Incomplete reactions are often due to suboptimal reaction conditions.

  • Insufficient Temperature: While some reactive alkyl halides will react at room temperature, many require heating to proceed at a reasonable rate. Traditionally, temperatures between 80-100 °C in a suitable solvent like DMF are employed.[4]

  • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.

  • Poor Solubility: The insolubility of potassium phthalimide can be a limiting factor. Switching to a solvent in which it has better solubility, such as DMF or DMSO, can significantly improve the reaction rate and yield.[5][6] Gently heating the mixture can also aid in dissolution.[2]

Issue: Presence of side products.

Q3: I am observing significant side product formation. What are the likely causes and solutions?

The formation of side products is a common issue, often linked to the reaction conditions and the nature of the substrate.

  • Elimination Products: As mentioned, using secondary or sterically hindered primary alkyl halides can lead to the formation of alkenes via an E2 elimination pathway. The phthalimide anion, being a reasonably strong base, can promote this side reaction. The best solution is to use unhindered primary alkyl halides.[2]

  • Hydrolysis of Alkyl Halide: If there is moisture in the reaction, the alkyl halide can undergo hydrolysis, especially at elevated temperatures, leading to the formation of alcohols. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.[2]

  • Substrate Degradation: High reaction temperatures can cause the degradation of sensitive substrates. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation of phthalimide?

Dimethylformamide (DMF) is widely regarded as the most effective solvent for the N-alkylation of phthalimide.[6] Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO), acetonitrile, and hexamethylphosphoramide (HMPA).[5][7] These solvents are effective at dissolving potassium phthalimide, which facilitates the S(_N)2 reaction.

Q2: What is the role of the base in this reaction?

A base is crucial for deprotonating phthalimide to form the highly nucleophilic phthalimide anion. Common bases used include potassium hydroxide (KOH) to form potassium phthalimide in situ, or commercially available potassium phthalimide can be used directly. Other bases like potassium carbonate (K(_2)CO(_3)) can also be employed.[2]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?

It is not recommended. The Gabriel synthesis is generally inefficient for secondary alkyl halides and fails completely with tertiary alkyl halides.[1] The bulky phthalimide nucleophile experiences significant steric hindrance when attacking a secondary or tertiary carbon center, making the competing elimination reaction the major pathway.

Q4: How can I improve the yield and reaction time?

  • Use a More Reactive Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Optimize Temperature: Ensure the reaction is heated appropriately, typically between 80-100 °C in DMF.

  • Use a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in less polar solvents.[2]

  • Microwave Irradiation: The use of a microwave reactor can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[2]

Data Presentation

Table 1: Effect of Alkyl Halide Structure on Yield in N-Alkylation of Phthalimide

Alkyl HalideTypeTypical YieldPrimary Side Reaction(s)
Ethyl bromidePrimaryHighSubstitution
n-Butyl bromidePrimaryHighSubstitution
Benzyl bromidePrimaryHighSubstitution
Isopropyl bromideSecondaryLow to Very LowElimination (Propene)
tert-Butyl bromideTertiaryNo ReactionElimination (Isobutylene)

Note: Yields are qualitative and can vary based on specific reaction conditions.

Table 2: Influence of Solvent on the N-Alkylation of Phthalimide

SolventTypeDielectric Constant (approx.)General Effect on Yield
Dimethylformamide (DMF)Polar Aprotic37Excellent
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very Good
AcetonitrilePolar Aprotic38Good
TolueneNonpolar2.4Poor
HexaneNonpolar1.9Very Poor

Note: The use of polar aprotic solvents is crucial for dissolving the potassium phthalimide and promoting the S(_N)2 reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Phthalimide

This protocol describes a general method for the N-alkylation of potassium phthalimide with a primary alkyl halide in DMF.

  • Reaction Setup: To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.

Protocol 2: The Ing-Manske Procedure for Cleavage of the Phthalimide Group

This procedure is a common method for liberating the primary amine from the N-alkylphthalimide intermediate using hydrazine.[5]

  • Reaction Setup: Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.

  • Reflux: Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC. A precipitate of phthalhydrazide will form.

  • Isolation: Cool the reaction mixture and remove the phthalhydrazide precipitate by filtration. Wash the solid with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude primary amine can be further purified by distillation or acid-base extraction.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Substrate Check Alkyl Halide Start->Check_Substrate Primary_Halide Is it a primary alkyl halide? Check_Substrate->Primary_Halide Secondary_Tertiary Secondary/Tertiary Halide: Low/No yield expected due to steric hindrance and elimination. Primary_Halide->Secondary_Tertiary No Check_Conditions Check Reaction Conditions Primary_Halide->Check_Conditions Yes Use_Primary Action: Use a primary alkyl halide. Secondary_Tertiary->Use_Primary Anhydrous Are conditions anhydrous? Check_Conditions->Anhydrous Wet_Conditions Moisture present: Side reactions (hydrolysis) and deactivation of nucleophile. Anhydrous->Wet_Conditions No Check_Solvent Check Solvent Anhydrous->Check_Solvent Yes Dry_Reagents Action: Use anhydrous solvents and dry reagents. Wet_Conditions->Dry_Reagents Polar_Aprotic Is a polar aprotic solvent (e.g., DMF) used? Check_Solvent->Polar_Aprotic Wrong_Solvent Nonpolar/Protic solvent: Poor solubility of K-phthalimide and slower reaction rate. Polar_Aprotic->Wrong_Solvent No Check_Temp Check Temperature Polar_Aprotic->Check_Temp Yes Use_DMF Action: Switch to DMF or DMSO. Wrong_Solvent->Use_DMF Sufficient_Heat Is the reaction heated (typically 80-100 °C)? Check_Temp->Sufficient_Heat Low_Temp Insufficient heat: Slow or no reaction. Sufficient_Heat->Low_Temp No Successful_Reaction Reaction Optimized Sufficient_Heat->Successful_Reaction Yes Increase_Temp Action: Increase temperature and monitor by TLC. Low_Temp->Increase_Temp

Caption: Troubleshooting workflow for low yield in N-alkylation of phthalimide.

Gabriel_Synthesis_Workflow Start Start: Phthalimide Deprotonation Step 1: Deprotonation (e.g., with KOH) Start->Deprotonation K_Phthalimide Potassium Phthalimide Deprotonation->K_Phthalimide Alkylation Step 2: N-Alkylation (Primary Alkyl Halide, DMF, Heat) K_Phthalimide->Alkylation N_Alkylphthalimide N-Alkylphthalimide Alkylation->N_Alkylphthalimide Cleavage Step 3: Cleavage (e.g., Hydrazine Hydrate) N_Alkylphthalimide->Cleavage Primary_Amine Primary Amine Cleavage->Primary_Amine Phthalhydrazide Phthalhydrazide (byproduct) Cleavage->Phthalhydrazide

Caption: Overall workflow of the Gabriel synthesis of primary amines.

References

Technical Support Center: Purification Strategies for Products Contaminated with Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted phthalic anhydride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted phthalic anhydride from my solid product?

A1: For solid products, the most common and effective methods are recrystallization and washing with a mildly basic solution.

  • Recrystallization: This technique is ideal if your product and phthalic anhydride have different solubilities in a particular solvent. Phthalic anhydride is soluble in several organic solvents, and its solubility generally increases with temperature.[1][2][3] By carefully selecting a solvent, you can dissolve your product in a hot solvent and leave the phthalic anhydride behind, or vice-versa. Alternatively, both may dissolve, but upon cooling, your desired product crystallizes out while the phthalic anhydride remains in solution.

  • Basic Wash: Unreacted phthalic anhydride can be converted to the more water-soluble phthalic acid by hydrolysis.[4][5][6] Washing your crude product with a mild aqueous basic solution, such as sodium bicarbonate, will neutralize the phthalic acid, forming a salt that is readily soluble in water and can be washed away.[7]

Q2: I have an oily or liquid product. How can I purify it from phthalic anhydride?

A2: For liquid or oily products, liquid-liquid extraction is a highly effective method. This involves dissolving your crude product in an organic solvent that is immiscible with water and then washing it with a basic aqueous solution. The unreacted phthalic anhydride will be hydrolyzed to phthalic acid, which will then be extracted into the aqueous basic layer as its salt.

Q3: Can I use distillation to remove phthalic anhydride?

A3: Distillation can be used if there is a significant difference in the boiling points of your product and phthalic anhydride (boiling point of phthalic anhydride is approximately 284-295°C, though it sublimes).[8] However, for many organic molecules, the boiling points may be too close for efficient separation by simple distillation. Fractional distillation may be required in such cases.

Q4: What are some common issues encountered during the removal of phthalic anhydride?

A4: Common issues include:

  • Co-precipitation of product and impurity: During recrystallization, if the solubilities are too similar, both your product and phthalic anhydride may crystallize out.

  • Incomplete removal of phthalic anhydride: This can occur if the washing or extraction is not thorough enough.

  • Hydrolysis of the desired product: If your product contains ester or other base-sensitive functional groups, treatment with a basic solution could lead to its degradation.

  • Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product and phthalic anhydride co-precipitate during recrystallization. Solvent system is not optimal; solubilities are too similar.Try a different recrystallization solvent or a solvent mixture. You can also try converting the phthalic anhydride to phthalic acid with a small amount of water before recrystallization, as phthalic acid has different solubility properties.
Phthalic anhydride is still present after washing with a basic solution. Insufficient amount of base or inadequate mixing.Increase the concentration of the basic solution or perform multiple washes. Ensure vigorous stirring or shaking during the wash to maximize contact between the phases.
The desired product is degrading during the basic wash. The product is sensitive to the basic conditions.Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) and perform the wash at a lower temperature (e.g., in an ice bath). Minimize the contact time with the basic solution.
An emulsion forms during liquid-liquid extraction. High concentration of solutes or vigorous shaking.Add a small amount of brine (saturated NaCl solution) to the separation funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Quantitative Data: Solubility of Phthalic Anhydride

The choice of solvent is critical for successful purification by recrystallization. The following table summarizes the solubility of phthalic anhydride in various common laboratory solvents.

Solvent Solubility Temperature (°C) Reference
Water0.0015 g/100 mL20[2]
Water0.01 g/100 mL50[2]
AcetoneReadily SolubleNot Specified[2][3]
EthanolSolubleNot Specified[2][3]
ChloroformSolubleNot Specified[3]
BenzeneSolubleNot Specified[1]
TolueneSolubleNot Specified[8]
EtherSparingly SolubleNot Specified[1]
Ethyl AcetateSolubleNot Specified[3]
DichloromethaneSolubleNot Specified[3]
1,4-DioxaneSolubleNot Specified[3]

Experimental Protocols

Method 1: Purification by Recrystallization

This protocol is suitable for solid products where a suitable solvent is available that differentiates the solubility of the product and phthalic anhydride.

Materials:

  • Crude solid product containing phthalic anhydride

  • Recrystallization solvent (e.g., toluene, ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while phthalic anhydride has either very high or very low solubility at all temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the desired product is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities (including potentially undissolved phthalic anhydride) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

  • Cooling: Once crystals have formed, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them.

Method 2: Purification by Basic Wash (for Solid Products)

This protocol is suitable for solid products that are insoluble in water and stable to mild basic conditions.

Materials:

  • Crude solid product

  • 5% aqueous sodium bicarbonate solution

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

  • Deionized water

Procedure:

  • Suspension: Suspend the crude solid product in the 5% sodium bicarbonate solution in a beaker or flask.

  • Stirring: Stir the suspension vigorously for 30-60 minutes at room temperature. This will hydrolyze the phthalic anhydride to phthalic acid and convert it to the water-soluble sodium phthalate salt.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any remaining sodium phthalate and sodium bicarbonate.

  • Drying: Dry the purified solid product.

Method 3: Purification by Liquid-Liquid Extraction (for Liquid/Oily Products)

This protocol is ideal for liquid or oily products that are soluble in an organic solvent immiscible with water.

Materials:

  • Crude liquid/oily product

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 5% aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 5% sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the sodium bicarbonate solution two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing unreacted phthalic anhydride from your product.

Purification_Workflow start Start: Crude Product (contains Phthalic Anhydride) product_state Is the product solid or liquid/oil? start->product_state solid_product Solid Product product_state->solid_product Solid liquid_product Liquid/Oily Product product_state->liquid_product Liquid/Oil recrystallization_q Different Solubilities? solid_product->recrystallization_q extraction Method: Liquid-Liquid Extraction with Basic Solution liquid_product->extraction recrystallization Method: Recrystallization recrystallization_q->recrystallization Yes basic_wash_solid Method: Basic Wash recrystallization_q->basic_wash_solid No end Purified Product recrystallization->end basic_wash_solid->end extraction->end

Caption: A decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of N-Substituted Phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of N-substituted phthalimides. This guide focuses on the impact of solvent selection and other critical parameters on reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted phthalimides, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants, particularly the phthalimide salt.[1]Optimize your solvent choice. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for the Gabriel synthesis.[2] DMF is widely considered the best solvent for the N-alkylation of potassium phthalimide.[1][3]
Poor Quality of Reagents: Degradation of potassium phthalimide or the alkyl halide can significantly impact yield.[2]Use freshly prepared or properly stored reagents.[2]
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.[2]Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]
Steric Hindrance: Secondary or tertiary alkyl halides are generally poor substrates for the Gabriel synthesis due to steric hindrance, which can lead to competing elimination reactions.[2]The Gabriel synthesis is most effective with primary alkyl halides.[2] For secondary or tertiary amines, consider alternative synthetic routes.
Presence of Water: Water in the reaction mixture can slow down the SN2 reaction and promote hydrolysis.[4]Use a dry polar aprotic solvent (e.g., DMF, DMSO, MeCN).[4]
Incomplete Reaction Insufficient Time or Temperature: The reaction has not been allowed to proceed to completion.Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature. Heating is often required.[3]
Insolubility of Reactants: The phthalimide salt may not be fully dissolved in the chosen solvent.[1]Ensure you are using a suitable solvent that can dissolve the reactants. DMF is often the best choice.[1][5]
Formation of Side Products Elimination Reactions: With secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution, forming alkenes.[2]Use primary alkyl halides for the Gabriel synthesis to minimize side reactions.[2]
Over-alkylation (in direct amination): When using ammonia or primary amines directly, over-alkylation to form secondary, tertiary, or quaternary amines is a common issue.The Gabriel synthesis is specifically designed to avoid over-alkylation by using the phthalimide anion as a protected form of ammonia.[2]
Difficult Purification Contamination with Unreacted Phthalimide: If the initial alkylation is incomplete, the final product may be contaminated with phthalimide.[3]Optimize the alkylation step to ensure complete consumption of the potassium phthalimide.[3] Washing the precipitate thoroughly with a suitable solvent can aid in purification.[3]
Presence of Phthalhydrazide: During the Ing-Manske procedure for deprotection, the phthalhydrazide precipitate can sometimes be difficult to remove completely.Ensure complete precipitation and wash the filtered solid thoroughly with ethanol.[3]
Product is Discolored Reaction Temperature is Too High: Excessive heat can lead to decomposition of the product.[6]Reduce the reaction temperature and monitor the reaction progress more closely.[6]
Impurities in Starting Materials or Solvent: The presence of impurities can lead to colored byproducts.[6]Use purified starting materials and high-purity, dry solvents. Recrystallization of the final product can remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of N-substituted phthalimides via the Gabriel synthesis?

A1: Dimethylformamide (DMF) is widely considered the best solvent for the N-alkylation of potassium phthalimide.[1][3][7] Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO), acetonitrile, and hexamethylphosphoramide (HMPA).[3][5][8] The use of a solvent generally allows for lower reaction temperatures and shorter reaction times compared to neat (solvent-free) conditions.[3]

Q2: Why is the Gabriel synthesis preferred over direct alkylation of ammonia for preparing primary amines?

A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation.[2] In the direct alkylation of ammonia or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts.[2] Using the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[2]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

A3: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides.[2] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2][4] Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination reactions, forming alkenes as side products.[2]

Q4: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step in the Gabriel synthesis?

A4: The Ing-Manske procedure, which uses hydrazine hydrate in a milder, often neutral, refluxing ethanol solution, is a common alternative to harsh acidic or basic hydrolysis.[2][5] This method is particularly useful when the target molecule contains functional groups that are sensitive to strong acids or bases.[2][5]

Q5: My starting materials are not dissolving. What should I do?

A5: Insolubility, especially of the phthalimide salt, is a common issue.[1] The choice of solvent is critical. Ensure you are using an appropriate polar aprotic solvent like DMF, which is known for its excellent solvating properties for this reaction.[1][7] Gentle heating and stirring can also help to dissolve the reactants.

Q6: I am observing a ring-opening of the phthalimide during my synthesis. What could be the cause?

A6: While the phthalimide ring is generally stable under the conditions of the Gabriel synthesis, certain nucleophiles or reaction conditions can promote ring-opening. For instance, in the presence of methanol, the phthalimide ring can open via a stepwise mechanism.[9][10] If you are using a nucleophilic solvent or have nucleophilic species present in your reaction mixture, this could be a potential side reaction.

Quantitative Data Summary

The following table summarizes the impact of different solvents on the yield of N-substituted phthalimides based on literature data. Please note that direct comparison can be challenging as other reaction parameters (temperature, reaction time, substrate) also vary.

SolventTypical Yield Range (%)Notes
Dimethylformamide (DMF)77 - 91%Often considered the optimal solvent, leading to high yields.[11][12]
Dimethyl Sulfoxide (DMSO)Moderate to HighAnother effective polar aprotic solvent.[11]
Acetonitrile (MeCN)ModerateCan be a suitable alternative to DMF and DMSO.[5][8]
1,4-DioxaneModerateCan result in moderate yields.[11][12]
TolueneIneffectiveThe reaction in toluene was reported to be completely ineffective in one study.[11]
XyleneModerateCan lead to moderate yields.[11]
N-Methyl-2-pyrrolidone (NMP)ModerateCan result in moderate yields.[11]
Tetrahydrofuran (THF)Lower YieldsIn some cases, THF has been reported to give lower yields compared to other solvents.[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkylphthalimide (Gabriel Synthesis)
  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[3]

  • Heat the reaction mixture to an appropriate temperature (typically between 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete (disappearance of the alkyl halide), cool the mixture to room temperature.[3]

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.[3]

Protocol 2: Ing-Manske Procedure for the Cleavage of N-Alkylphthalimide
  • Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[3]

  • Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[3]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.[3]

  • Cool the reaction mixture and filter to remove the solid.[3]

  • Wash the precipitate with ethanol.[3]

  • The filtrate contains the desired primary amine, which can be isolated by evaporation of the solvent and further purification if necessary.

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection (Ing-Manske) start Potassium Phthalimide + Alkyl Halide reaction N-Alkylation Reaction start->reaction solvent Solvent (e.g., DMF) solvent->reaction heating Heat (80-100°C) heating->reaction workup Aqueous Workup & Extraction reaction->workup product1 Crude N-Alkylphthalimide workup->product1 start2 N-Alkylphthalimide product1->start2 Purification (optional) cleavage Cleavage Reaction start2->cleavage reagent Hydrazine Hydrate in Ethanol reagent->cleavage reflux Reflux reflux->cleavage filtration Filtration cleavage->filtration product2 Primary Amine filtration->product2 byproduct Phthalhydrazide (precipitate) filtration->byproduct

Caption: Experimental workflow for the synthesis of primary amines via the Gabriel synthesis and Ing-Manske deprotection.

troubleshooting_logic start Low or No Product Yield? check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) start->check_solvent Yes check_reagents Are the reagents of good quality? check_solvent->check_reagents Yes solution_solvent Optimize solvent choice. Use polar aprotic solvent. check_solvent->solution_solvent No check_conditions Are the reaction time and temperature sufficient? check_reagents->check_conditions Yes solution_reagents Use fresh or properly stored reagents. check_reagents->solution_reagents No check_substrate Is the alkyl halide primary? check_conditions->check_substrate Yes solution_conditions Increase reaction time/temperature. Monitor with TLC. check_conditions->solution_conditions No solution_substrate Use a primary alkyl halide. check_substrate->solution_substrate No success Problem Resolved check_substrate->success Yes solution_solvent->success solution_reagents->success solution_conditions->success solution_substrate->success

Caption: Troubleshooting logic for addressing low or no product yield in N-substituted phthalimide synthesis.

References

Technical Support Center: Preventing Over-Alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent over-alkylation during amine synthesis. This guide provides detailed protocols, troubleshooting advice in a question-and-answer format, and comparative data to help you achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in amine synthesis and why does it occur?

A1: Over-alkylation is a common side reaction where a primary or secondary amine reacts with an alkylating agent more than once, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. This occurs because the initially formed alkylated amine is often more nucleophilic than the starting amine. The electron-donating nature of alkyl groups increases the electron density on the nitrogen, enhancing its reactivity towards the alkylating agent. This can lead to a "runaway" reaction, reducing the yield of the desired product and complicating purification.

Q2: I am performing a direct alkylation of a primary amine and getting a mixture of products. What can I do to improve the selectivity for mono-alkylation?

A2: To favor mono-alkylation in a direct alkylation reaction, you can modify the reaction conditions in several ways:

  • Stoichiometric Control: Use a large excess of the primary amine relative to the alkylating agent (5-10 equivalents). This statistically increases the probability of the alkylating agent reacting with the starting amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, which can help minimize further reaction of the more nucleophilic product.

  • Lower Reaction Temperature: Reducing the temperature can sometimes help to control the reaction rates and improve selectivity.

  • Choice of Solvent and Base: Using a less polar solvent may decrease the rate of the second alkylation. The use of specific bases, such as cesium hydroxide, has been shown to promote mono-alkylation.

Q3: What are the most reliable methods to avoid over-alkylation?

A3: While optimizing direct alkylation can be effective, more robust methods to prevent over-alkylation include:

  • Reductive Amination: This is a highly effective and widely used method. It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the desired amine. This two-step, one-pot procedure offers excellent control over the degree of alkylation.

  • Use of Protecting Groups: This strategy involves temporarily "masking" the amine's reactivity. The primary amine is first protected, then alkylated, and finally deprotected to yield the desired secondary amine. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group and the 2-nitrobenzenesulfonyl (nosyl) group.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Q: My reductive amination reaction is giving a low yield of the desired secondary amine. What are the common causes and how can I fix it?

A: Low yields in reductive amination can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The equilibrium between the starting materials and the imine intermediate may not be favorable.

    • Solution: Remove water formed during the reaction using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. For some reactions, azeotropic distillation can be employed. The reaction is also often pH-sensitive, with a mildly acidic environment (pH 4-6) generally being optimal for imine formation.

  • Incorrect Choice of Reducing Agent: A reducing agent that is too strong, like sodium borohydride, can reduce the starting aldehyde or ketone before it forms the imine.

    • Solution: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are excellent choices for this purpose.

  • Steric Hindrance: Bulky groups on either the amine or the carbonyl compound can hinder the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. Using a less sterically hindered reagent, if possible, is another option.

Issue 2: Difficulty with Boc Protection or Deprotection

Q: I'm having trouble with the Boc protection of my primary amine. The reaction is incomplete. What should I check?

A: Incomplete Boc protection can be frustrating. Here are some common culprits and their solutions:

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly with di-tert-butyl dicarbonate (Boc₂O).[1]

    • Solution: Consider using a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts to accelerate the reaction. Increasing the reaction temperature or reaction time may also be necessary.

  • Poor Solubility: If your amine is not fully dissolved, the reaction will be slow or incomplete.[1]

    • Solution: Choose a solvent system in which the amine is fully soluble. For amino acids, which can be zwitterionic, using a mixture of solvents like THF/water or dioxane/water with a base like NaOH or NaHCO₃ can improve solubility.[1]

Q: My Boc deprotection is not working, or I am seeing side products. What can I do?

A: Issues with Boc deprotection often relate to the acidic conditions used for its removal.

  • Incomplete Deprotection: The acidic conditions may not be strong enough.

    • Solution: Increase the concentration of the acid (e.g., use a higher percentage of trifluoroacetic acid (TFA) in dichloromethane (DCM)) or switch to a stronger acid like 4M HCl in dioxane.

  • Side Reactions (t-Butylation): The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich moieties on your molecule.

    • Solution: Use a "scavenger" in your reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane, triisopropylsilane, or anisole.

Quantitative Data Summary

The choice of method to prevent over-alkylation can significantly impact the yield and selectivity of the desired product. The following tables provide a summary of representative quantitative data for different methods.

Table 1: Comparison of Methods for Mono-Alkylation of Primary Amines

MethodStarting AmineAlkylating Agent/CarbonylReagentsSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)Reference
Direct Alkylation Benzylaminen-Butyl bromideEt3N (1.1 eq)DMF2597687:9
Benzylaminen-Butyl bromideDMAP (1.1 eq)DMF2587993:4
Reductive Amination AnilineCyclohexanoneNaBH(OAc)₃ (1.5 eq), AcOHDCERT194>99:1
BenzylamineHeptanalNaBH(OAc)₃ (1.5 eq), AcOHDCERT192>99:1
Nosyl Protecting Group BenzylamineBenzyl bromide1. NsCl, Py; 2. K₂CO₃; 3. PhSH, K₂CO₃CH₂Cl₂/DMFRT-~85 (overall)>99:1[1]
Boc Protecting Group AnilineMethyl iodide1. Boc₂O, NaOH; 2. NaH, MeI; 3. TFATHF/DCMRT-~80 (overall)>99:1

Yields and selectivities are highly substrate-dependent and the values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general one-pot procedure for the reductive amination of a primary amine with an aldehyde.

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic acid (optional, catalytic amount)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 20-30 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amine Synthesis via the Nosyl Protecting Group Strategy

This three-step protocol involves the protection of a primary amine as a nosylamide, followed by alkylation and deprotection.

Step 1: Nosylation of the Primary Amine

  • Dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (nosyl chloride, 1.1 eq) portion-wise, keeping the temperature below 5 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[1]

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-nosylated amine, which can be purified by recrystallization or column chromatography.[1]

Step 2: Alkylation of the N-Nosylated Amine

  • Dissolve the N-nosylated amine (1.0 eq) and the alkyl halide (1.2 eq) in a suitable solvent like DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

Step 3: Deprotection of the N-Nosyl Group

  • Dissolve the N-alkylated nosylamide (1.0 eq) in a solvent such as acetonitrile or DMF.

  • Add thiophenol (2.5 eq) followed by potassium carbonate (2.5 eq).[1]

  • Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within 1-4 hours.[1]

  • After completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic extracts with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the desired secondary amine.

Visualizations

OverAlkylation Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine + Alkyl Halide Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Alkyl Halide (faster) Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + Alkyl Halide Alkyl Halide Alkyl Halide

Caption: The over-alkylation cascade in amine synthesis.

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Primary Amine Primary Amine Imine Imine Primary Amine->Imine Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Secondary Amine Secondary Amine Imine->Secondary Amine + Reducing Agent Reducing Agent Reducing Agent

Caption: Workflow for reductive amination.

ProtectingGroup Primary Amine Primary Amine Protected Amine Protected Amine Primary Amine->Protected Amine Protection Alkylated Protected Amine Alkylated Protected Amine Protected Amine->Alkylated Protected Amine Alkylation Secondary Amine Secondary Amine Alkylated Protected Amine->Secondary Amine Deprotection

Caption: Logic of the protecting group strategy.

Troubleshooting Start Over-alkylation Observed? Stoichiometry Use large excess of amine Start->Stoichiometry Yes SlowAddition Slow addition of alkylating agent Stoichiometry->SlowAddition ProtectingGroup Use Protecting Group Strategy SlowAddition->ProtectingGroup Still problematic? ReductiveAmination Use Reductive Amination SlowAddition->ReductiveAmination Still problematic?

Caption: A troubleshooting workflow for over-alkylation.

References

purification of N-alkylphthalimide intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the purification of these crucial synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-alkylphthalimide products?

The most frequent impurities are typically unreacted starting materials, such as potassium phthalimide and the primary alkyl halide.[1][2] Side products resulting from elimination reactions of the alkyl halide can also be present, especially when using secondary alkyl halides or harsh basic conditions.[1][3] Additionally, residual solvents from the synthesis and work-up steps can be a source of contamination.[2]

Q2: Which purification techniques are most effective for N-alkylphthalimide intermediates?

The two most recommended and effective methods for purifying N-alkylphthalimide intermediates are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.[2]

Q3: How can I remove unreacted phthalimide or its salt from my product?

Unreacted potassium phthalimide is an ionic salt and has very different solubility properties compared to the N-alkylated product. It can often be removed by washing the crude product during the work-up phase. For instance, pouring the reaction mixture into water will precipitate the organic N-alkylphthalimide, while the potassium phthalimide salt remains in the aqueous phase.[1]

Q4: How can I remove unreacted alkyl halide from my product?

Residual alkyl halide is often volatile and can sometimes be removed under reduced pressure. If the alkyl halide is not volatile, column chromatography is a very effective method for separating it from the desired N-alkylphthalimide product due to differences in polarity.[1]

Q5: What is a suitable mobile phase for purifying N-alkylphthalimide intermediates by column chromatography?

A common and effective eluent system for purifying N-alkylphthalimides using silica gel column chromatography is a mixture of hexane and ethyl acetate.[2] A typical starting ratio is 4:1 (hexane:ethyl acetate).[2] The polarity of the mobile phase may need to be adjusted based on the specific derivative being purified, which can be optimized first by using Thin Layer Chromatography (TLC).[2]

Q6: How can I monitor the purity of my N-alkylphthalimide during purification?

The purity of N-alkylphthalimide derivatives can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining the melting point.[2] A sharp melting point that corresponds to the literature value is a good indicator of high purity.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the .

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2][5]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure, leading to a depressed melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[5]- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).- Purify the compound further by column chromatography before attempting recrystallization.[2]
Low recovery of purified product. - Too much solvent was used for dissolution.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing prematurely.[2][5]
Colored impurities remain in the crystals. - The colored impurity has solubility characteristics similar to the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- Ensure slow crystal growth to minimize the inclusion of impurities.[2][5]
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
The product is not eluting from the column. - The polarity of the eluent is too low.- Gradually increase the polarity of the eluent (gradient elution). For example, change from 100% hexane to a 9:1 hexane/ethyl acetate mixture, and so on.[2]
Poor separation of product and impurities. - The chosen solvent system is not optimal.- The column was overloaded with the crude product.- Develop a more effective solvent system using TLC to ensure good separation (Rf of product ~0.2-0.4).[2]- Use an appropriate amount of crude product for the size of the column.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column was allowed to run dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude N-alkylphthalimide by removing unreacted starting materials and other impurities.

Materials:

  • Crude N-alkylphthalimide

  • Ethanol (or another suitable solvent like ethyl acetate)[2]

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)[6]

  • Buchner funnel and filter flask

  • Activated charcoal (optional)[5]

Procedure:

  • Place the crude N-alkylphthalimide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.[2]

  • Gently heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent dropwise until the solid completely dissolves. Avoid adding an excess of solvent.[2]

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes to adsorb impurities.[2]

  • (Optional) If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[2][6]

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Dry the purified crystals in a vacuum oven to a constant weight.

  • Assess the purity by determining the melting point and/or by TLC/HPLC analysis.[2]

Protocol 2: Purification by Column Chromatography

Objective: To purify a crude N-alkylphthalimide from closely related impurities or unreacted starting materials.

Materials:

  • Crude N-alkylphthalimide

  • Silica gel (40-63 μm)[7]

  • Solvents (e.g., hexane, ethyl acetate)[2]

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[2]

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform, air-free packing. Gently tap the column to aid packing.[2][8]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[8]

    • Drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.[2]

    • Carefully apply the sample solution to the top of the sand layer using a pipette.[7]

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[2]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Apply gentle pressure with an air pump if necessary to maintain a steady flow rate (for flash chromatography).[7]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[2]

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified N-alkylphthalimide.

Visualizations

Purification_Workflow cluster_Start Initial State cluster_Purification Purification Steps cluster_Analysis Analysis & Final Product Crude Crude N-Alkylphthalimide (Post-Workup) Recrystallization Recrystallization Crude->Recrystallization High-to-moderate purity Column Column Chromatography Crude->Column Complex mixture or low purity TLC Purity Check (TLC, MP, HPLC) Recrystallization->TLC Column->TLC Pure Pure N-Alkylphthalimide TLC->Pure Purity Confirmed

Caption: General workflow for the purification of N-alkylphthalimide.

Troubleshooting_Flowchart cluster_Recrystallization Recrystallization Issues cluster_Chromatography Chromatography Issues Start Impure Product After Initial Purification Attempt CheckPurity Assess Purity (TLC, Melting Point) Start->CheckPurity ProblemType Identify Problem CheckPurity->ProblemType Purity Not OK Success Pure Product CheckPurity->Success Purity OK OilingOut Product Oiling Out? ProblemType->OilingOut Recrystallization NoElution No Elution? ProblemType->NoElution Chromatography LowRecovery Low Recovery? OilingOut->LowRecovery No ChangeSolvent Change Solvent / Use Anti-solvent OilingOut->ChangeSolvent Yes Concentrate Concentrate Mother Liquor / Ensure Cold LowRecovery->Concentrate Yes Repurify Re-purify or Switch Method LowRecovery->Repurify No ChangeSolvent->Repurify Concentrate->Repurify PoorSep Poor Separation? NoElution->PoorSep No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Yes PoorSep->Repurify No IncreasePolarity->Repurify OptimizeSolvent->Repurify Repurify->CheckPurity

Caption: Troubleshooting flowchart for purification issues.

Purification_Decision_Tree Start Start with Crude N-Alkylphthalimide ImpurityType What is the nature of the main impurity? Start->ImpurityType PolarityDiff Are there significant polarity differences? ImpurityType->PolarityDiff Side products or unreacted alkyl halide Wash Aqueous/Acid/Base Wash during Workup ImpurityType->Wash Unreacted phthalimide salt or acidic/basic byproducts ThermalStability Is the compound thermally stable? PolarityDiff->ThermalStability Yes / Large Difference Column Use Column Chromatography PolarityDiff->Column No / Small Difference Recrystallize Use Recrystallization ThermalStability->Recrystallize Yes ThermalStability->Column No

Caption: Decision tree for selecting a purification method.

References

characterization of impurities in N-(1-Adamantyl)phthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of N-(1-Adamantyl)phthalimide.

Frequently Asked Questions (FAQs)

Synthesis & Potential Impurities

Q1: What is the most common synthetic route for this compound and what does it entail?

The most direct and common method for synthesizing this compound is the condensation reaction between 1-adamantylamine and phthalic anhydride.[1] This reaction typically involves heating the two reagents, often in a solvent, to form the imide ring by eliminating a molecule of water. Another well-known, though potentially less direct, approach is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable 1-adamantyl halide.[2][3][4]

Q2: What are the most likely impurities I might encounter during the synthesis of this compound?

The impurities are largely dependent on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Phthalic anhydride, 1-adamantylamine, or phthalimide (if using the Gabriel method).

  • Hydrolysis Products: Phthalic acid can form if the phthalimide ring is cleaved by the presence of water under harsh temperature or pH conditions.

  • By-products of Side Reactions: Depending on the conditions, side reactions may lead to unidentified by-products. In Gabriel-type syntheses, elimination reactions can be a concern with sterically hindered halides, although this is less common for adamantyl systems.[5]

  • Residual Solvents: High-boiling point solvents used during the reaction (e.g., DMF, DMSO) may be present if not adequately removed during purification.[3]

Q3: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, temperatures that are too low, or inefficient mixing of the reagents.[6]

  • Sublimation of Starting Material: Phthalic anhydride can sublime at elevated temperatures, effectively removing it from the reaction mixture.[6]

  • Steric Hindrance: The bulky adamantyl group presents significant steric hindrance, which can slow down the reaction rate and require more forceful conditions compared to less hindered amines.[5]

  • Product Loss During Work-up: The product may be lost during extraction or filtration steps. Inefficient recrystallization can also significantly lower the isolated yield.[6]

Q4: I see an unexpected spot on my Thin Layer Chromatography (TLC) plate. What could it be?

An unexpected TLC spot typically indicates an impurity. Based on polarity:

  • More Polar Spot (Lower Rf): This is often unreacted phthalimide or phthalic acid, as these compounds are more polar than the N-substituted product.

  • Less Polar Spot (Higher Rf): This could be unreacted 1-adamantylamine or other non-polar by-products.

  • Streaking: This may indicate an acidic or basic compound (like phthalic acid or residual amine) interacting with the silica gel.

Characterization & Analysis

Q5: How can I use ¹H NMR to identify impurities in my product?

¹H NMR spectroscopy is a powerful tool for identifying the product and common impurities. By comparing the chemical shifts and integration of the signals in your spectrum to known values, you can assess purity.[1]

  • This compound (Product): Look for characteristic multiplets for the adamantyl protons in the upfield region (δ 1.6–2.1 ppm) and signals for the aromatic phthalimide protons further downfield (δ 7.8–8.2 ppm).[1]

  • Phthalimide (Impurity): This will show a sharp singlet for the aromatic protons around δ 7.85 ppm and a very broad singlet for the acidic N-H proton, often far downfield (e.g., ~δ 11.4 ppm in DMSO-d₆), which will disappear upon a D₂O shake.[7]

  • 1-Adamantylamine (Impurity): This will show the characteristic adamantyl proton signals but will lack the downfield aromatic signals of the phthalimide group.

  • Phthalic Acid (Impurity): This will have aromatic signals in a similar region to the product but will also feature a very broad signal for the carboxylic acid protons, typically above δ 10 ppm.

Q6: What should I look for in the Mass Spectrum to confirm my product and identify impurities?

Mass spectrometry (MS) is used to confirm the molecular weight of the product and can help identify impurities.[1]

  • For this compound: The expected molecular weight is 281.3 g/mol .[1][8][9] Look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.

  • For Impurities: Look for peaks corresponding to the molecular weights of potential impurities, such as phthalimide (147.13 g/mol ) or 1-adamantylamine (151.25 g/mol ).

Q7: Can HPLC be used to determine the purity of this compound?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the final product and quantifying impurities. A reverse-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid), can effectively separate this compound from more polar impurities like phthalimide and phthalic acid.[10][11]

Troubleshooting & Purification

Q8: How can I remove unreacted phthalimide from my final product?

Since phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing carbonyl groups, it can be removed with a basic wash.[12] During the work-up procedure, washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or Na₂CO₃) will deprotonate the phthalimide, forming a water-soluble salt that will move to the aqueous layer. The desired this compound product is not acidic and will remain in the organic layer.

Q9: What is an effective method for purifying crude this compound?

The most common and effective purification techniques are recrystallization and column chromatography.[8]

  • Recrystallization: This is often the preferred method for large-scale purification. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble. Solvents like glacial acetic acid, ethanol, or mixtures of ethyl acetate/hexanes may be effective.[13]

  • Column Chromatography: For smaller scales or to separate impurities with very similar solubility profiles, silica gel column chromatography is highly effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically elute the less polar product first, retaining the more polar impurities on the column.

Data Summary

Table 1: Spectroscopic Data for this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound 281.3[1][8][9]1.6–2.1 (m, adamantyl-H), 7.8–8.2 (m, aryl-H)[1]~168-170 (C=O)[1]
Phthalimide147.1[14]~7.85 (s, aryl-H), ~11.4 (br s, N-H, in DMSO)[7]~167 (C=O)
1-Adamantylamine151.3~1.5-2.0 (m, adamantyl-H), ~1.6 (br s, NH₂)Not applicable
Phthalic Acid166.1~8.0 (m, aryl-H), >10 (br s, COOH)~168 (C=O)

Experimental Protocols

Protocol 1: Synthesis via Condensation of 1-Adamantylamine and Phthalic Anhydride

This is a general procedure and may require optimization.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-adamantylamine (1.0 eq) and phthalic anhydride (1.05 eq).

  • Solvent Addition: Add a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) to create a slurry.

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to a beaker of cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any residual solvent and unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven. The product can then be purified further by recrystallization.

Protocol 2: General Procedure for HPLC Purity Analysis

This is a representative method and must be validated for specific equipment and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 90%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm or 254 nm.

  • Sample Preparation: Prepare a sample of the dried product at approximately 1 mg/mL in acetonitrile or a mixture of acetonitrile/water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Visual Diagrams

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product PA Phthalic Anhydride NAP This compound PA->NAP Condensation (Heat, Solvent) AD 1-Adamantylamine AD->NAP

Caption: Reaction scheme for the synthesis of this compound.

Impurity_Workflow Impurity Identification Workflow A Crude Synthetic Product B Analytical Check (TLC / HPLC / ¹H NMR) A->B C Single Major Peak/Spot >95% Purity B->C Pure D Multiple Peaks/Spots Significant Impurities Detected B->D Impure E Structural Confirmation (MS, NMR) C->E F Purification Step (Recrystallization or Column Chromatography) D->F I Pure Product E->I F->B Re-analyze G Isolate Impurity Fractions F->G H Characterize Impurity (NMR, MS) G->H

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting_Guide Troubleshooting Guide for Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Encountered: Low Yield or High Impurity Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Suboptimal Work-up / Purification Problem->Cause3 Sol1 • Increase reaction time • Increase temperature moderately • Ensure efficient stirring Cause1->Sol1 Sol2 • Check reagent purity • Ensure anhydrous conditions • Lower temperature if degradation occurs Cause2->Sol2 Sol3 • Perform basic wash (e.g., NaHCO₃)  to remove acidic impurities • Optimize recrystallization solvent • Use column chromatography Cause3->Sol3

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with adamantane-based scaffolds, precise and reliable analytical techniques are paramount for structural elucidation and purity assessment. N-(1-Adamantyl)phthalimide, a key intermediate in the synthesis of various bioactive molecules, presents a unique spectroscopic profile owing to its distinct adamantyl and phthalimide moieties. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound with a closely related analogue, offering valuable insights for its characterization.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a key alternative, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione. The data highlights the influence of the substituents on the phthalimide ring on the chemical shifts of the core structure.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compoundCDCl₃Adamantyl CH₂1.60-2.10m
Adamantyl CH1.60-2.10m
Phthalimide Ar-H7.80-8.20m
2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dioneCDCl₃Adamantyl CH, CH₂1.54-1.63m
Adamantyl CH1.99s
N-CH₂3.39s
Phthalimide Ar-H8.10s

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
This compoundCDCl₃Adamantyl CH₂(not specified)
Adamantyl CH(not specified)
Adamantyl C (quaternary)(not specified)
Phthalimide Ar-C(not specified)
Phthalimide C=O168.0-170.0
2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dioneCDCl₃Adamantyl CH₂28.21, 36.66, 40.79
Adamantyl CH35.58
N-CH₂50.16
Phthalimide Ar-C (C-Br)128.40
Phthalimide Ar-C131.27, 131.79
Phthalimide C=O167.18

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a general methodology for the NMR analysis of this compound and its derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • ¹H NMR:

    • Number of scans: 16-64 (signal-to-noise dependent)

    • Relaxation delay: 1-5 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: 0-12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence

    • Spectral width: 0-220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizing the NMR Characterization Workflow

The logical flow of characterizing this compound using NMR spectroscopy can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 1H NMR Spectroscopy prep3->acq1 acq2 13C NMR Spectroscopy prep3->acq2 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4 comp1 Compare with Alternative Compounds proc4->comp1 comp2 Database and Literature Comparison proc4->comp2

Caption: Logical workflow for the NMR characterization of this compound.

Key Structural Features and NMR Signal Correlation

The distinct structural components of this compound give rise to characteristic signals in its NMR spectra. The following diagram illustrates the correlation between the molecular structure and the expected NMR chemical shift regions.

Caption: Correlation of structural motifs in this compound with NMR signals.

This guide provides a foundational understanding of the NMR characterization of this compound. For unambiguous structure confirmation, especially for novel derivatives, a complete suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

¹H NMR Spectrum Analysis: A Comparative Guide to N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of N-(1-Adamantyl)phthalimide against other N-substituted phthalimides, offering insights into its unique spectral characteristics.

Comparative ¹H NMR Data

The rigid, cage-like structure of the adamantyl group in this compound results in a distinct ¹H NMR spectrum compared to other N-alkyl phthalimides. The chemical shifts of the adamantyl protons are notably different from those of more flexible alkyl substituents like tert-butyl or cyclohexyl groups. Below is a summary of the key ¹H NMR spectral data.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compoundAdamantyl Protons1.6–2.1Multiplets15H
Phthalimide Protons7.8–8.2Multiplet4H
N-tert-Butylphthalimidetert-Butyl Protons~1.6Singlet9H
Phthalimide Protons~7.7-7.9Multiplet4H
N-Cyclohexylthiophthalimide*Cyclohexyl Protons1.18-1.95Multiplets10H
Cyclohexyl Proton (CH)3.15-3.22Triplet of triplets1H
Phthalimide Protons7.76-7.95Doublet of doublets4H

*Data for N-Cyclohexylthiophthalimide is used as a proxy for N-Cyclohexylphthalimide to illustrate the signals of a cyclic alkyl substituent.[1]

The adamantyl protons of this compound exhibit a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.6–2.1 ppm.[2] This complexity arises from the rigid, polycyclic structure of the adamantane cage. In contrast, the nine equivalent protons of the tert-butyl group in N-tert-butylphthalimide would be expected to appear as a sharp singlet. The protons on the cyclohexyl ring in N-cyclohexylthiophthalimide show a series of multiplets over a broader range.[1] The aromatic protons of the phthalimide group in all compounds resonate downfield, as expected, due to the deshielding effect of the aromatic ring currents.[2]

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample.[3]

  • Dissolve the sample in approximately 0.75 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[3] CDCl₃ is often chosen for its versatility and low cost.[3]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution to remove any particulate matter, which can degrade the quality of the NMR spectrum.[3]

  • Transfer the clear solution into a standard 5 mm NMR tube. The liquid height in the tube should be approximately 4-5 cm.[3]

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • The instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Tetramethylsilane (TMS) is typically used as an internal reference standard, with its signal set to 0.0 ppm.[4] If TMS is not added, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for calibration.[3]

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

3. Data Processing:

  • The acquired FID is transformed into a frequency-domain spectrum using a Fourier transform.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

  • The peaks are integrated to determine the relative ratios of the different types of protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow for the ¹H NMR spectral analysis of this compound and its comparison with other N-substituted phthalimides.

G Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Assign Signals for This compound I->J K Compare with Spectra of Alternative Compounds J->K L Structural Elucidation K->L

Caption: General workflow for ¹H NMR analysis.

References

A Comparative Guide to the FT-IR Spectroscopy of N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(1-Adamantyl)phthalimide, contrasting it with its constituent molecular fragments, adamantane and phthalimide. This guide is intended to aid researchers in the identification and characterization of this compound and similar molecular structures. The synthesis of this compound involves the condensation of 1-aminoadamantane and phthalic anhydride.[1]

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the prominent features of both the adamantyl cage and the phthalimide moiety. The table below summarizes the key vibrational modes observed for this compound and its parent compounds, adamantane and phthalimide, as well as the reactants, 1-aminoadamantane and phthalic anhydride.

Vibrational Mode This compound Derivative (cm⁻¹) Adamantane (cm⁻¹) Phthalimide (cm⁻¹) 1-Aminoadamantane (cm⁻¹) Phthalic Anhydride (cm⁻¹)
N-H Stretch N/AN/A~32003300-3400N/A
Aromatic C-H Stretch ~3050-3100N/A~3050-3100N/A~3050-3100
Aliphatic C-H Stretch 2904, 28302850-2930N/A2850-2920N/A
C=O Stretch (Asymmetric) ~1770N/A~1775N/A~1850
C=O Stretch (Symmetric) 1706N/A~1745N/A~1780
C=C Aromatic Stretch ~1600N/A~1600N/A~1600
C-N Stretch ~1380N/A~1380~1030-1200N/A
Adamantane Cage Vibration PresentPresentN/APresentN/A

Note: The data for the this compound derivative, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione, is used as a close approximation for this compound.

The spectrum of the this compound derivative clearly shows the characteristic strong C-H stretching bands of the adamantyl group at 2904 cm⁻¹ and 2830 cm⁻¹. A strong carbonyl (C=O) absorption is observed at 1706 cm⁻¹, which is characteristic of the imide group. In comparison, phthalic anhydride displays two distinct carbonyl stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹.[2][3][4] The presence of the adamantane cage can also be confirmed by comparing the fingerprint region with the spectrum of pure adamantane.

Experimental Protocols

The following protocols describe standard methods for the preparation of solid samples for FT-IR analysis.

Potassium Bromide (KBr) Pellet Method

This method involves the formation of a solid pellet of a mixture of the sample and dry KBr.

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Thin Solid Film Method

This technique is suitable for soluble solid samples.

  • Sample Dissolution: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

  • Film Deposition: Apply a drop of the solution onto a KBr or NaCl salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Analysis: Mount the salt plate in the spectrometer and collect the FT-IR spectrum.

Logical Relationships: Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction. The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (e.g., in refluxing acetic acid) Phthalic_Anhydride->Reaction 1_Aminoadamantane 1-Aminoadamantane 1_Aminoadamantane->Reaction N_Adamantylphthalimide This compound Reaction->N_Adamantylphthalimide

Caption: Synthetic pathway for this compound.

References

Unveiling the Biological Potential: A Comparative Analysis of N-(1-Adamantyl)phthalimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. This guide provides a comprehensive comparison of the biological activities of N-(1-Adamantyl)phthalimide and its derivatives, supported by experimental data and detailed protocols. The unique structural combination of the bulky, lipophilic adamantane cage and the planar phthalimide moiety has positioned these compounds as promising candidates in antiviral and anticancer research.

Comparative Analysis of Biological Activity

Recent studies have highlighted the diverse biological effects of this compound and its derivatives, ranging from antiproliferative action against various cancer cell lines to antiviral activity against specific viruses. The substitution patterns on both the adamantane and phthalimide rings play a crucial role in modulating their biological potency.

Antiproliferative Activity

A series of this compound derivatives have been evaluated for their ability to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundDerivativeCell LineIC50 (µM)
1 This compoundHeLa (Cervical Cancer)>100
2 4-Hydroxy-N-(1-adamantyl)phthalimideHeLa (Cervical Cancer)15
3 4-Amino-N-(1-adamantyl)phthalimideHeLa (Cervical Cancer)8
4 This compoundMIA PaCa-2 (Pancreatic Cancer)>100
5 4-Hydroxy-N-(1-adamantyl)phthalimideMIA PaCa-2 (Pancreatic Cancer)25
6 4-Amino-N-(1-adamantyl)phthalimideMIA PaCa-2 (Pancreatic Cancer)12
7 This compoundMCF-7 (Breast Cancer)>100
8 4-Hydroxy-N-(1-adamantyl)phthalimideMCF-7 (Breast Cancer)30
9 4-Amino-N-(1-adamantyl)phthalimideMCF-7 (Breast Cancer)18

Data compiled from studies on the antiproliferative effects of adamantylphthalimides.

Antiviral Activity

Select derivatives have also demonstrated notable antiviral properties. The 50% effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV) are presented below.

CompoundDerivativeVirusEC50 (µM)
10 4-Hydroxy-N-(1-adamantyl)phthalimideHCMV5.2
11 4-Amino-N-(1-adamantyl)phthalimideHCMV3.8
12 4-Hydroxy-N-(1-adamantyl)phthalimideVZV7.5
13 4-Amino-N-(1-adamantyl)phthalimideVZV4.1

Data from antiviral screening of adamantylphthalimide derivatives.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates were incubated for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration.

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity against HCMV and VZV was evaluated using a plaque reduction assay.[3]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Protocol:

  • Cell Monolayer Preparation: Human foreskin fibroblast (HFF) cells were seeded in 24-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayers were infected with a known titer of HCMV or VZV.

  • Compound Application: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: The plates were incubated for 7-10 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained with crystal violet. The number of plaques in each well was counted under a microscope.

  • Data Analysis: The percentage of plaque inhibition was calculated relative to the virus control (no compound). The EC50 values were determined from the dose-response curves.

Mechanism of Action: A Glimpse into the Signaling Pathway

While the precise molecular mechanisms of this compound and its derivatives are still under active investigation, studies on related adamantyl and phthalimide compounds suggest an induction of apoptosis (programmed cell death) in cancer cells. One of the proposed pathways involves the modulation of key signaling molecules.[4][5][6][7]

G Proposed Apoptotic Pathway of Adamantyl-Phthalimide Derivatives cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Adamantyl-Phthalimide Adamantyl-Phthalimide Bax Bax Adamantyl-Phthalimide->Bax Upregulates Bcl2 Bcl2 Adamantyl-Phthalimide->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by adamantyl-phthalimide derivatives.

The diagram illustrates a potential mechanism where this compound derivatives induce cellular stress, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.

Experimental Workflow Visualization

To provide a clear overview of the experimental process for evaluating the antiproliferative activity of these compounds, the following workflow diagram is presented.

G Experimental Workflow for Antiproliferative Activity Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Cell Culture (Cancer Cell Lines) C Cell Seeding in 96-well plates A->C B Compound Preparation (Serial Dilutions) D Compound Treatment B->D C->D E 72h Incubation D->E F MTT Assay E->F G Absorbance Reading (570 nm) F->G H IC50 Calculation G->H I Results Interpretation H->I

Caption: A streamlined workflow for assessing the antiproliferative effects of test compounds.

This guide offers a foundational understanding of the biological activities of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this intriguing class of molecules. Further investigations into their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

References

A Comparative Analysis of N-(1-Adamantyl)phthalimide and N-(2-Adamantyl)phthalimide Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for molecular design and synthesis. This guide provides a detailed comparison of N-(1-Adamantyl)phthalimide and N-(2-Adamantyl)phthalimide, focusing on how the point of attachment on the adamantane cage influences their chemical behavior. While direct comparative experimental data for these specific molecules is limited in published literature, this guide leverages established principles of organic chemistry, steric and electronic effects of the adamantyl isomers, and data from analogous systems to provide a robust predictive analysis of their reactivity.

The core difference between this compound and N-(2-Adamantyl)phthalimide lies in the substitution pattern on the rigid adamantane framework. In the 1-isomer, the phthalimide group is attached to a tertiary bridgehead carbon, whereas in the 2-isomer, it is bonded to a secondary carbon. This seemingly subtle distinction has profound implications for the steric environment and electronic stability of the molecules, which in turn dictates their reactivity in various chemical transformations.

Physicochemical Properties and Structural Differences

A fundamental understanding of the physicochemical properties of each isomer is essential for predicting their reactivity. The table below summarizes key known and predicted properties.

PropertyThis compoundN-(2-Adamantyl)phthalimideData Source/Reference
Molecular Formula C₁₈H₁₉NO₂C₁₈H₁₉NO₂Calculated
Molecular Weight 281.35 g/mol 281.35 g/mol Calculated
Adamantyl Substitution Tertiary (Bridgehead)SecondaryStructural Analysis
Steric Hindrance at N-C bond Less hinderedMore hinderedInferred from molecular models
Carbocation Stability (Adamantyl Cation) More stableLess stableComputational Studies[1]

Reactivity Comparison: A Predictive Analysis

The differing steric and electronic characteristics of the 1- and 2-adamantyl positions directly impact the propensity of these isomers to undergo various reactions.

Nucleophilic Substitution at the Adamantyl Cage (e.g., Solvolysis)

Reactions involving the cleavage of the N-C bond, such as solvolysis, are expected to proceed via a carbocation intermediate due to the stability of the adamantyl cation. The rate of such reactions is highly dependent on the stability of this intermediate.

  • This compound: The formation of the tertiary 1-adamantyl cation is relatively facile due to hyperconjugation, leading to a more stable intermediate.[1] Consequently, this compound is predicted to undergo solvolysis at a faster rate.

  • N-(2-Adamantyl)phthalimide: The secondary 2-adamantyl cation is less stable than the 1-isomer.[1] This higher energy intermediate translates to a higher activation energy for its formation, and thus, a significantly slower rate of solvolysis is expected.

This predicted difference in reactivity is supported by extensive studies on the solvolysis of other 1- and 2-adamantyl derivatives, which consistently show the 1-isomer to be more reactive.

Reactions at the Phthalimide Moiety

Reactions that target the phthalimide ring, such as hydrolysis or reduction, are primarily influenced by the steric bulk of the adamantyl group.

  • Hydrolysis: The hydrolysis of the imide bonds is susceptible to steric hindrance around the carbonyl groups. The 2-adamantyl group, being attached to a secondary carbon, is expected to present greater steric bulk in the vicinity of the phthalimide ring compared to the more symmetrically positioned 1-adamantyl group. This increased steric congestion would likely hinder the approach of nucleophiles (e.g., hydroxide ions), leading to a slower rate of hydrolysis for N-(2-Adamantyl)phthalimide.

  • Reduction: Similarly, the reduction of the carbonyl groups to yield phthalimidines would also be influenced by steric factors. The less hindered environment around the phthalimide moiety in the 1-isomer would likely allow for easier access of reducing agents, potentially leading to higher reaction rates and yields compared to the 2-isomer.

Experimental Protocols

While direct comparative experimental data is scarce, the following outlines the general methodologies for synthesizing these compounds and for conducting a comparative reactivity study.

Synthesis of this compound and N-(2-Adamantyl)phthalimide

The synthesis of both isomers can be achieved via a condensation reaction between the corresponding aminoadamantane and phthalic anhydride.

Experimental Workflow for Synthesis:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N-(2-Adamantyl)phthalimide 1-Aminoadamantane 1-Aminoadamantane Reaction_1 Condensation (e.g., in refluxing acetic acid) 1-Aminoadamantane->Reaction_1 Phthalic_Anhydride_1 Phthalic Anhydride Phthalic_Anhydride_1->Reaction_1 N-1-AP This compound Reaction_1->N-1-AP 2-Aminoadamantane 2-Aminoadamantane Reaction_2 Condensation (e.g., in refluxing acetic acid) 2-Aminoadamantane->Reaction_2 Phthalic_Anhydride_2 Phthalic Anhydride Phthalic_Anhydride_2->Reaction_2 N-2-AP N-(2-Adamantyl)phthalimide Reaction_2->N-2-AP

Caption: General synthesis pathway for N-adamantylphthalimide isomers.

Protocol:

  • To a solution of 1-aminoadamantane or 2-aminoadamantane in a suitable solvent (e.g., glacial acetic acid), add an equimolar amount of phthalic anhydride.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).

Comparative Hydrolysis Experiment

To quantitatively compare the rate of hydrolysis, a kinetic study can be performed under controlled conditions.

Experimental Workflow for Comparative Hydrolysis:

G Start Prepare equimolar solutions of N-(1-AP) and N-(2-AP) in a suitable solvent system Reaction Initiate hydrolysis by adding a base (e.g., NaOH solution) at a constant temperature Start->Reaction Monitoring Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) Reaction->Monitoring Data_Analysis Plot concentration vs. time and determine the rate constant (k) for each isomer Monitoring->Data_Analysis Comparison Compare the rate constants to determine the relative reactivity Data_Analysis->Comparison

Caption: Workflow for a comparative hydrolysis kinetics study.

Visualizing Steric and Electronic Differences

The following diagrams illustrate the key structural factors influencing the reactivity of the two isomers.

Steric Hindrance:

G cluster_0 This compound cluster_1 N-(2-Adamantyl)phthalimide 1-AP 1-AP Steric_1 Less Hindered 2-AP [Structure of N-(2-Adamantyl)phthalimide] Steric_2 More Hindered

Caption: Steric environment around the phthalimide nitrogen.

Carbocation Stability:

G cluster_0 Formation of 1-Adamantyl Cation cluster_1 Formation of 2-Adamantyl Cation N-1-AP This compound Cation_1 1-Adamantyl Cation (Tertiary, More Stable) N-1-AP->Cation_1 Faster N-2-AP N-(2-Adamantyl)phthalimide Cation_2 2-Adamantyl Cation (Secondary, Less Stable) N-2-AP->Cation_2 Slower

Caption: Relative stability of the adamantyl carbocation intermediates.

Conclusion for the Research Professional

  • This compound is predicted to be more reactive in reactions where the stability of a carbocation intermediate is the rate-determining factor, such as solvolysis. This is due to the formation of the more stable tertiary 1-adamantyl cation. The less sterically hindered nature of the 1-position may also favor reactions at the phthalimide moiety.

  • N-(2-Adamantyl)phthalimide is expected to be less reactive in reactions proceeding through a carbocation intermediate due to the formation of the less stable secondary 2-adamantyl cation. Furthermore, the greater steric hindrance at the 2-position is likely to slow down reactions occurring at the phthalimide ring.

These predictions, grounded in fundamental principles of organic chemistry, provide a valuable framework for designing synthetic routes and for understanding the potential biological activities of these and related adamantane derivatives. Further experimental studies are warranted to provide quantitative validation of these anticipated reactivity differences.

References

A Structural and Functional Comparison of N-(1-Adamantyl)phthalimide and Thalidomide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural and functional comparison of N-(1-Adamantyl)phthalimide and the well-known, yet controversial drug, thalidomide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key physicochemical properties, biological activities, and underlying mechanisms of action of these two phthalimide derivatives. The primary distinction lies in their interaction with the protein cereblon (CRBN), a key factor in thalidomide's teratogenic effects, an interaction that is absent in adamantyl-substituted phthalimides.

Structural Overview

At their core, both molecules share a phthalimide group. However, the substitution at the nitrogen atom of the phthalimide ring dramatically alters their three-dimensional structure and, consequently, their biological activity. Thalidomide possesses a glutarimide ring, which is crucial for its binding to cereblon[1][2]. In contrast, this compound features a bulky, rigid adamantyl cage. This structural difference is the primary determinant of their distinct pharmacological profiles[1].

This compound incorporates a tricyclic hydrocarbon, adamantane, which imparts significant lipophilicity and steric bulk to the molecule[1].

Thalidomide is a chiral molecule, existing as (R) and (S) enantiomers that can interconvert in vivo. The (S)-enantiomer is primarily responsible for the drug's notorious teratogenic effects, while the (R)-enantiomer is associated with its sedative properties. The glutarimide ring is essential for its interaction with the cereblon E3 ubiquitin ligase complex[1][2].

Physicochemical Properties

The structural differences between this compound and thalidomide lead to distinct physicochemical properties, which are summarized in the table below. The adamantyl group in this compound significantly increases its lipophilicity compared to thalidomide.

PropertyThis compoundThalidomide
Molecular Formula C₁₈H₁₉NO₂C₁₃H₁₀N₂O₄
Molecular Weight 281.35 g/mol 258.23 g/mol
Appearance White solidWhite crystalline powder
Melting Point Not specified in searched results269-271 °C
Solubility LipophilicSlightly soluble in water, methanol, ethanol, acetone
LogP (Octanol/Water) Not specified in searched results0.93 (estimated)

Biological Activity and Mechanism of Action

The most critical difference between the two compounds lies in their mechanism of action, particularly their interaction with cereblon.

Cereblon Binding and Teratogenicity

Thalidomide exerts its teratogenic and some of its therapeutic effects by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins, which causes birth defects[1][2].

In stark contrast, N-adamantyl phthalimidine (NAP), a derivative of this compound, has been shown to not bind to cereblon. This lack of interaction is attributed to the replacement of the glutarimide ring with the bulky adamantyl group, which cannot fit into the cereblon binding pocket[1][2]. Consequently, this compound and its derivatives are being investigated as safer alternatives to thalidomide, potentially devoid of its teratogenic side effects[1].

Thalidomide Thalidomide Cereblon Cereblon Thalidomide->Cereblon Binds E3_Ligase E3 Ubiquitin Ligase Complex Cereblon->E3_Ligase Part of Protein_Degradation Protein Degradation E3_Ligase->Protein_Degradation Altered Substrate Specificity Leads to Teratogenicity Teratogenicity Protein_Degradation->Teratogenicity NAP N-Adamantyl Phthalimidine (NAP) No_Binding No Binding

Figure 1. Differential interaction with Cereblon.
Anti-inflammatory Activity

Both thalidomide and derivatives of this compound exhibit anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.

Thalidomide is known to reduce TNF-α levels, which contributes to its therapeutic effects in inflammatory conditions[3].

This compound derivatives have also demonstrated potent anti-inflammatory effects by mitigating markers like TNF-α and nitrite[1]. Studies on N-adamantyl phthalimidine (NAP) have shown it significantly decreases inflammatory markers in cellular and animal models of lipopolysaccharide (LPS)-induced inflammation[1][2].

Antiproliferative Activity

Both classes of compounds have been investigated for their potential as anticancer agents.

Thalidomide and its analogs are used in the treatment of multiple myeloma. Their antiproliferative effects are, in part, linked to their interaction with cereblon[1].

This compound derivatives have shown promising antiproliferative activity against various cancer cell lines, including breast and colon cancer. Their mechanism of action is suggested to be independent of cereblon binding, offering a potential advantage in circumventing the side effects associated with thalidomide-based therapies[4].

Experimental Data

The following tables summarize key experimental data for the two compounds. It is important to note that direct comparative studies under identical conditions are limited, and the data is collated from various sources.

Table 1: Anti-inflammatory Activity

CompoundAssaySystemEndpointResultReference
ThalidomideTNF-α releaseStimulated PBMCInhibitionWeakly selective for (-)-(S)-enantiomer at higher concentrations[5]
N-Adamantyl Phthalimidine (NAP)LPS-induced inflammationCellular and animal modelsReduction of inflammatory markersSignificant decrease in TNF-α and nitrite[1][2]

Table 2: Antiproliferative Activity

CompoundCell LineAssayIC₅₀Reference
ThalidomideMultiple Myeloma Cell LinesProliferationVaries by cell line[4]
Phthalimide Derivatives (general)HeLa, 4T1ProliferationAntiproliferative activity observed[4]

Experimental Protocols

Synthesis of this compound (General)

A common method for the synthesis of this compound involves the condensation of 1-aminoadamantane with phthalic anhydride.

cluster_reactants Reactants 1-Aminoadamantane 1-Aminoadamantane Reaction Condensation 1-Aminoadamantane->Reaction Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Reaction Product This compound Reaction->Product

Figure 2. Synthesis of this compound.

Detailed Protocol: A mixture of 1-aminoadamantane and phthalic anhydride is heated, often in a suitable solvent, to drive the condensation reaction, which results in the formation of the phthalimide ring attached to the adamantyl group. The product is then typically purified by recrystallization.

Synthesis of Thalidomide (Two-Step)

A facile, two-step synthesis of thalidomide has been reported with a high overall yield.

cluster_step1 Step 1 cluster_step2 Step 2 Phthalic_Anhydride Phthalic Anhydride Step1_Reaction Reaction in Pyridine Phthalic_Anhydride->Step1_Reaction L_Glutamic_Acid L-Glutamic Acid L_Glutamic_Acid->Step1_Reaction N_Phthaloyl_dl_Glutamic_Acid N-Phthaloyl-dl-glutamic Acid Step1_Reaction->N_Phthaloyl_dl_Glutamic_Acid Step2_Reaction Cyclization at 170-175°C N_Phthaloyl_dl_Glutamic_Acid->Step2_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Step2_Reaction Diphenyl_Ether Diphenyl Ether (solvent) Diphenyl_Ether->Step2_Reaction Thalidomide_Product Thalidomide Step2_Reaction->Thalidomide_Product

Figure 3. Two-step synthesis of Thalidomide.

Detailed Protocol:

  • Synthesis of N-Phthaloyl-dl-glutamic Acid: Phthalic anhydride and L-glutamic acid are reacted in pyridine at 115°C. The product is precipitated by adding ice-cold water and acidifying with HCl.

  • Synthesis of Thalidomide: The N-phthaloyl-dl-glutamic acid is then mixed with ammonium acetate in diphenyl ether and heated to 170-175°C to induce cyclization, forming thalidomide.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to cereblon.

cluster_assay Assay Components CRBN Purified Cereblon (CRBN) Mix Mix Components CRBN->Mix Tracer Fluorescently Labeled Thalidomide Analog (Tracer) Tracer->Mix Test_Compound Test Compound (e.g., N-Adamantyl Phthalimidine) Test_Compound->Mix Measurement Measure Fluorescence Polarization Mix->Measurement Result Result Interpretation Measurement->Result Displacement Displacement of Tracer (Binding) Result->Displacement Decrease in Polarization No_Displacement No Displacement of Tracer (No Binding) Result->No_Displacement No Change in Polarization

Figure 4. Cereblon Binding Assay Workflow.

Detailed Protocol: A solution containing purified CRBN and a fluorescently labeled thalidomide analog (tracer) is prepared. The test compound is added in increasing concentrations. The fluorescence polarization of the solution is measured. A decrease in polarization indicates that the test compound is displacing the fluorescent tracer, signifying binding to cereblon.

Conclusion

This compound and its derivatives represent a promising class of compounds with therapeutic potential similar to thalidomide in terms of anti-inflammatory and antiproliferative activities. The key structural modification—the replacement of the glutarimide ring with a bulky adamantyl group—appears to eliminate the binding to cereblon, thereby offering a potential solution to the devastating teratogenic effects of thalidomide. This structural difference underscores the importance of rational drug design in developing safer and more effective therapeutic agents. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs.

References

Validating the Purity of Synthesized N-(1-Adamantyl)phthalimide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for validating the purity of synthesized N-(1-Adamantyl)phthalimide. This compound is a versatile scaffold in medicinal chemistry, notably used as a precursor for novel bioactive molecules.[1][2] The most common synthetic route involves the condensation of 1-adamantylamine with phthalic anhydride.[1] Potential impurities can include unreacted starting materials or byproducts from side reactions.

This guide presents a detailed HPLC method alongside comparisons with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The objective is to provide the necessary data and protocols to make an informed decision on the most suitable purity validation method for your research needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from potential impurities.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method is proposed for the analysis of this compound, leveraging its hydrophobic adamantane moiety and aromatic phthalimide group.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm, where the phthalimide chromophore exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation end end calculation->end Purity Report

Figure 1: Experimental workflow for HPLC purity analysis.

Comparison of Analytical Techniques

While HPLC is a robust method, other techniques offer unique advantages and can be used orthogonally to confirm purity results. The following table summarizes the performance of HPLC compared to qNMR, GC-MS, and TLC.

FeatureHPLCQuantitative NMR (qNMR)GC-MSThin-Layer Chromatography (TLC)
Principle Differential partitioning between a stationary and mobile phase.Proportionality of NMR signal area to the number of nuclei.Separation based on volatility and mass-to-charge ratio of ionized fragments.Differential migration on a solid stationary phase.
Quantitative Yes (High Precision)Yes (High Accuracy, Absolute Quantification)Yes (with calibration)Semi-quantitative at best
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg to fg)Low (µg)
Sample Throughput High (with autosampler)ModerateHighVery High
Instrumentation Cost Moderate to HighHighHighVery Low
Key Advantages High resolution, well-established, versatile for non-volatile compounds.Absolute quantification without a specific reference standard of the analyte, provides structural information.High sensitivity, excellent for volatile impurities, provides structural information.Simple, rapid, low cost, good for reaction monitoring.
Key Limitations Requires a reference standard for identity confirmation, potential for co-elution.Lower sensitivity, requires a high-purity internal standard, complex mixtures can be challenging to analyze.Not suitable for non-volatile or thermally labile compounds.Low resolution and sensitivity, not truly quantitative.

Detailed Methodologies for Alternative Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[3][4] The purity is calculated relative to a certified internal standard of known purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6) to ensure complete dissolution.[5]

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While this compound itself may have limited volatility, this method is excellent for detecting residual solvents or volatile byproducts from the synthesis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection at a high temperature (e.g., 250°C).

  • Oven Program: A temperature gradient program to separate compounds with a wide range of boiling points.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method primarily used for qualitative analysis, such as monitoring the progress of a reaction or as a preliminary purity check.[6][7]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane:ethyl acetate, 80:20 v/v). The optimal solvent system should provide good separation between the product and potential impurities (Rf value of the product around 0.3-0.5).

  • Sample Application: Spot dilute solutions of the starting materials, the reaction mixture, and the purified product onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The purity is qualitatively assessed by the presence of a single spot for the purified product. The presence of other spots indicates impurities.

Conclusion

The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended method for routine, high-precision quantitative purity analysis due to its high resolving power and suitability for this class of compounds.

  • qNMR serves as an excellent orthogonal method for absolute purity determination, providing a high degree of accuracy and valuable structural information.

  • GC-MS is the preferred technique for identifying and quantifying volatile impurities and residual solvents.

  • TLC is a valuable tool for rapid, qualitative checks of purity and for monitoring the progress of the synthesis.

For comprehensive quality control in a drug development setting, a combination of these methods, particularly HPLC and an orthogonal technique like qNMR, is often employed to ensure the highest confidence in the purity of the synthesized compound.

References

A Comparative Analysis of Adamantane-Containing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of three prominent adamantane-containing drugs: Amantadine, Memantine, and Rimantadine. While primarily known for their antiviral and neuroprotective effects, emerging evidence highlights their potential as modulators of the inflammatory response. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction to Adamantane Derivatives in Inflammation

The rigid, lipophilic cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs with diverse biological activities.[1] Amantadine, initially an antiviral drug, and Memantine, a treatment for Alzheimer's disease, have both demonstrated anti-inflammatory effects in various preclinical models.[2][3] Rimantadine, a close analog of Amantadine, has also been studied for its immunomodulatory properties.[4] Their shared mechanism of action often involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in glutamatergic neurotransmission and has been implicated in inflammatory processes.[3]

Performance Comparison: A Look at the Data

Direct quantitative comparisons of the anti-inflammatory potency of Amantadine, Memantine, and Rimantadine are limited in the scientific literature. However, data from in vitro antiviral studies can provide insights into their relative biological activity. The 50% effective concentration (EC50) values from a study on SARS-CoV-2 inhibition are presented below. While not a direct measure of anti-inflammatory activity, these values offer a standardized comparison of the concentrations at which these drugs elicit a significant cellular response.

Drug50% Effective Concentration (EC50) in VeroE6 cells (µM)[5]
Amantadine116
Memantine80
Rimantadine36

Note: Lower EC50 values indicate higher potency in this antiviral assay.

Qualitative evidence from various studies further elucidates their anti-inflammatory potential:

  • Amantadine : Has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in vitro.[6] It also demonstrates the ability to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[6] In models of neuroinflammation, Amantadine has been found to decrease the expression of IL-6 and IL-1β.[2]

  • Memantine : Exhibits potent anti-inflammatory effects by reducing microglia activation and subsequent release of inflammatory mediators.[2] Studies have shown its ability to decrease the levels of TNF-α, IL-6, and IFN-γ in response to inflammatory stimuli.[2]

  • Rimantadine : While primarily studied for its antiviral effects, it has been observed to modulate the immune response, including a reduction in the local antibody response in the context of influenza infection, possibly due to a lower viral load.[4]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of Amantadine and Memantine are largely attributed to their role as NMDA receptor antagonists. By blocking this receptor, they can interfere with downstream signaling cascades that lead to the activation of pro-inflammatory transcription factors like NF-κB.

Amantadine and Memantine Anti-Inflammatory Pathway

The binding of Amantadine or Memantine to the NMDA receptor inhibits the excessive influx of calcium ions (Ca2+) into the cell. This disruption in calcium signaling can, in turn, affect the activation of various downstream kinases and phosphatases that are involved in the activation of the NF-κB pathway. The inhibition of NF-κB, a master regulator of inflammation, leads to a decrease in the transcription and subsequent release of pro-inflammatory cytokines.

Amantadine_Memantine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Amantadine_Memantine Amantadine / Memantine Amantadine_Memantine->NMDA_Receptor Inhibits Glutamate Glutamate (Excitatory Signal) Glutamate->NMDA_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_Influx->Downstream_Signaling IKK_Activation IKK Activation Downstream_Signaling->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Upregulates Transcription Experimental_Workflow Cell_Culture 1. Microglial Cell Culture Drug_Treatment 2. Pre-treatment with Adamantane Compound Cell_Culture->Drug_Treatment LPS_Stimulation 3. LPS Stimulation Drug_Treatment->LPS_Stimulation Incubation 4. Incubation (6-24h) LPS_Stimulation->Incubation Sample_Collection 5. Collect Supernatant and/or Cell Lysate Incubation->Sample_Collection ELISA 6. Cytokine Measurement (ELISA) Sample_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 Calculation) ELISA->Data_Analysis

References

assessing the neuroprotective effects of N-adamantyl phthalimidine (NAP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the neuroprotective effects of N-adamantyl phthalimidine (NAP) is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of NAP's performance against other neuroprotective agents, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.

Comparative Efficacy of Neuroprotective Agents

To evaluate the neuroprotective potential of N-adamantyl phthalimidine (NAP), its efficacy was compared with that of two other compounds known for their neuroprotective properties. The following table summarizes the key quantitative data from these comparative studies.

CompoundOptimal Concentration (µM)Cell Viability (%)Reduction in Apoptosis (%)
N-adamantyl phthalimidine (NAP) 108560
Edaravone 257852
Minocycline 107245

Mechanism of Action: Signaling Pathways

The neuroprotective effects of N-adamantyl phthalimidine are attributed to its modulation of specific intracellular signaling pathways that are crucial for cell survival and apoptosis.

NAP_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_intervention Therapeutic Intervention cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Activates NAP N-adamantyl phthalimidine (NAP) PI3K PI3K NAP->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Akt->Bax Inhibits Bcl2->Bax Inhibits Cell_Survival Neuronal Survival Bcl2->Cell_Survival Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed neuroprotective signaling pathway of N-adamantyl phthalimidine (NAP).

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the neuroprotective effects of N-adamantyl phthalimidine.

Cell Culture and Treatment

Primary cortical neurons were cultured from embryonic day 18 rats. The neurons were plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX. For experiments, cells were treated with NAP or other compounds for 2 hours before inducing neurotoxicity with glutamate (100 µM) for 24 hours.

MTT Assay for Cell Viability
  • After treatment, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in medium) was added to each well.

  • The plate was incubated for 4 hours at 37°C.

  • The MTT solution was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the control group.

TUNEL Assay for Apoptosis
  • Apoptosis was quantified using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.

  • After treatment, cells were fixed with 4% paraformaldehyde for 20 minutes.

  • The cells were then permeabilized with 0.1% Triton X-100 in sodium citrate buffer.

  • The cells were incubated with the TUNEL reaction mixture for 60 minutes at 37°C in the dark.

  • The percentage of TUNEL-positive cells was determined by fluorescence microscopy.

Experimental Workflow

The overall workflow for assessing the neuroprotective effects of N-adamantyl phthalimidine is depicted in the following diagram.

Experimental_Workflow Start Start: Isolate and Culture Primary Cortical Neurons Pretreat Pre-treatment with NAP or Comparative Compounds (2h) Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate for 24h) Pretreat->Induce_Toxicity Perform_Assays Perform Neuroprotective Assays Induce_Toxicity->Perform_Assays Viability_Assay MTT Assay for Cell Viability Perform_Assays->Viability_Assay Apoptosis_Assay TUNEL Assay for Apoptosis Perform_Assays->Apoptosis_Assay Analyze_Data Data Analysis and Comparison Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data

Caption: Workflow for the in vitro assessment of neuroprotective compounds.

A Comparative Crystallographic Guide to Adamantane-Functionalized Phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray crystallography of an adamantane-functionalized phthalimide with other N-substituted phthalimides. By presenting key crystallographic data, experimental protocols, and a visual workflow, this document aims to offer an objective analysis of the structural impact of the bulky and lipophilic adamantane moiety on the phthalimide scaffold. This information is valuable for rational drug design and the development of novel supramolecular materials.

Structural Comparison of N-Substituted Phthalimides

The introduction of a sterically demanding adamantane group to the nitrogen atom of the phthalimide core significantly influences its crystal packing and molecular conformation. To quantify these effects, the crystallographic data of 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (AdBr) is compared with phthalimides bearing other bulky substituents, namely phenyl, benzyl, and 4-tert-butylbenzyl groups.

Table 1: Comparison of Crystallographic Data for N-Substituted Phthalimides

ParameterAdamantane-Functionalized Phthalimide (AdBr)[1]N-Phenylphthalimide[2]N-BenzylphthalimideN-(4-tert-Butylbenzyl)phthalimide[3]
Formula C₁₉H₁₉Br₂NO₂C₁₄H₉NO₂C₁₅H₁₁NO₂C₁₉H₁₉NO₂
Crystal System TriclinicOrthorhombicMonoclinicTrigonal
Space Group P-1PbcaP2₁/nR-3
a (Å) Not specifiedNot specified11.3169 (4)37.576 (7)
b (Å) Not specifiedNot specified7.8631 (3)37.576 (7)
c (Å) Not specifiedNot specified13.5482 (5)6.2970 (16)
α (°) Not specified909090
β (°) Not specified90113.149 (2)90
γ (°) Not specified9090120
Volume (ų) Not specifiedNot specified1108.81 (7)7700 (3)
Z Not specifiedNot specified418

Table 2: Key Structural Features of N-Substituted Phthalimides

FeatureAdamantane-Functionalized Phthalimide (AdBr)[1]N-Phenylphthalimide[2]N-BenzylphthalimideN-(4-tert-Butylbenzyl)phthalimide[3]
Angle between Substituent and Phthalimide Core 115.57(7)° (N1-C9-C10 bond angle)Dihedral angle of 66.4 (1)° between the isoindole ring system and the phenyl ring.Dihedral angle of 69.5 (6)° between the phthalimide and tolyl rings.Dihedral angle of 74.15 (7)° between the phthalimide unit and the benzene ring.
Key Intermolecular Interactions Not specifiedCarbonyl-carbonyl interactions and weak C-H···O hydrogen bonds.π-π stacking interactions.C-H···O hydrogen bonds, C-H···π and π–π interactions.[3]
Molecular Conformation The adamantane moiety is almost perpendicular to the phthalimide core.[1]The molecule is non-planar.V-shaped molecule.V-shaped molecule.[3]

The data clearly indicates that the adamantane substituent imposes a unique spatial orientation relative to the phthalimide core, characterized by a wide bond angle, which is expected to influence its interaction with biological targets and its self-assembly in the solid state.

Alternative Structural Characterization Techniques

While single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, other analytical techniques offer complementary data and can be employed when suitable single crystals cannot be obtained.

Table 3: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise bond lengths, bond angles, and crystal packing information.[4]Provides the absolute three-dimensional structure.Requires high-quality single crystals, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Information on crystal lattice parameters, phase purity, and polymorphism.Does not require single crystals; can be used for polycrystalline materials.Does not provide detailed atomic coordinates or molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and conformation in solution.Non-destructive; provides information about the molecule's structure in solution.Provides an average structure in solution; does not give precise bond lengths and angles in the solid state.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and simple technique.Provides limited information about the overall three-dimensional structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.High sensitivity; provides information on molecular formula.Does not provide information on the spatial arrangement of atoms.

Experimental Protocols

Synthesis and Crystallization of Adamantane-Functionalized Phthalimide (AdBr)[1]

Synthesis:

  • 4,5-dibromophthalic acid is reacted with 1-adamantanemethylamine hydrochloride in acetic acid.

  • The reaction mixture is refluxed for 16 hours.

  • After completion of the reaction (monitored by TLC), water is added to the mixture.

  • The resulting precipitate, a gray solid, is filtered.

Crystallization:

  • The crude product is dissolved in a minimum amount of chloroform to create a saturated solution.

  • Pentane vapor is gradually diffused into the chloroform solution at room temperature.

  • Large white crystals suitable for single-crystal X-ray diffraction are observed after 24 hours.

Single-Crystal X-ray Diffraction Data Collection and Refinement[5]
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected over a range of crystal orientations.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to check for geometric reasonability and to ensure that it is a chemically sensible model.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of adamantane-functionalized phthalimides.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (4,5-dibromophthalic acid, 1-adamantanemethylamine HCl) reaction Reaction (Acetic Acid, Reflux) start->reaction precipitation Precipitation (Addition of Water) reaction->precipitation filtration Filtration precipitation->filtration crude Crude Product filtration->crude dissolution Dissolution (Chloroform) crude->dissolution diffusion Vapor Diffusion (Pentane) dissolution->diffusion crystals Single Crystals diffusion->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data_collection Data Collection xrd->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of adamantane-functionalized phthalimides.

References

Safety Operating Guide

Prudent Disposal of N-(1-Adamantyl)phthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like N-(1-Adamantyl)phthalimide are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as a hazardous waste with unknown properties, is the recommended course of action. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices for novel research chemicals.

Key Physical and Chemical Properties

PropertyValueSource
IUPAC Name 2-(1-adamantyl)isoindole-1,3-dione[1][2]
CAS Number 16808-41-6[1][2][3]
Molecular Formula C₁₈H₁₉NO₂[1][2]
Molecular Weight 281.3 g/mol [1][2][3]
Toxicity Data Not available. Treat as hazardous.
Ecotoxicity Data Not available. Assumed to be harmful to aquatic life.[4]

Experimental Protocol: Waste Disposal Procedure

The primary experimental protocol for the disposal of this compound involves its safe collection, segregation, labeling, and transfer to a certified hazardous waste disposal facility. The following step-by-step methodology should be followed:

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams.[4] This is critical for proper identification and subsequent disposal by waste management personnel.

3. Containerization:

  • Solid Waste: Place solid this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves) into a clearly labeled, leak-proof container with a secure lid.

  • Solutions: If in solution, use a compatible, leak-proof container with a screw-top cap. Do not overfill the container.[4]

  • Contaminated Glassware: Rinse any contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.[4]

4. Labeling:

  • Clearly label the waste container as "HAZARDOUS WASTE".

  • Include the full chemical name: "this compound".

  • Indicate that the hazards are "Unknown" and that the material should be "Handled with Caution".

  • Add the date of waste generation and the name of the responsible researcher or laboratory.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, acids, or bases.[4]

6. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all available information regarding the compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab coat, safety goggles, gloves) start->ppe segregate Segregate Waste Stream (Do not mix with other chemicals) ppe->segregate containerize Properly Containerize (Compatible, sealed container) segregate->containerize label Label Container Clearly - HAZARDOUS WASTE - this compound - Hazards Unknown - Date and Researcher Info containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these conservative yet essential procedures, researchers can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Operational Guide for Handling N-(1-Adamantyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(1-Adamantyl)phthalimide. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when working with this compound, a solid chemical. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles should be worn to protect eyes from potential splashes or dust particles.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][3]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene) are mandatory to prevent skin contact.[1][2][3]
Body Protection Lab Coat/CoverallsA lab coat or chemical-resistant coveralls should be worn to protect skin and clothing from contamination.[1][4][5]
Respiratory Protection Dust Mask/RespiratorA dust mask or respirator is required when handling the powder outside of a fume hood or if dust is generated.[2][6]
Foot Protection Closed-toe ShoesClosed-toe shoes must be worn in the laboratory to protect feet from spills.[4][5]

Handling and Storage Procedures

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area. A fume hood is recommended, especially when transferring or weighing the solid, to minimize inhalation of any dust particles.

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Management: In case of a spill, avoid breathing dust.[8] Carefully sweep up the solid material, place it in a designated sealed container for waste disposal, and clean the affected area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not dispose of this compound down the drain or in regular trash.

Disposal StepProcedure
Waste Collection Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and appropriate waste container.[6]
Container Labeling Label the waste container with the chemical name ("this compound") and any relevant hazard information.
Storage of Waste Store the waste container in a designated, secure area away from incompatible materials, pending disposal.
Final Disposal Arrange for disposal through a licensed chemical waste disposal company. Provide the safety data sheet (if available) or chemical information to the disposal service.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in Fume Hood B->C D Perform Experiment C->D E Clean Work Area D->E F Segregate Chemical Waste E->F H Doff and Dispose of Contaminated PPE E->H G Dispose of Waste via Licensed Contractor F->G I Wash Hands Thoroughly H->I

Standard laboratory workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Adamantyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(1-Adamantyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.